2-Benzhydryl-2H-pyran-4(3H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryl-2,3-dihydropyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-11-12-20-17(13-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17-18H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFZZPVKNKYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC=CC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzhydryl-2H-pyran-4(3H)-one and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Benzhydryl-2H-pyran-4(3H)-one. Given the limited publicly available data for this specific molecule, this document also explores the broader class of 2-substituted-2,3-dihydro-4H-pyran-4-ones to provide a functional context for researchers.
Core Chemical Properties
This compound is a heterocyclic compound featuring a dihydropyranone core with a bulky benzhydryl (diphenylmethyl) substituent at the 2-position. While specific experimental physical properties are not widely reported, its fundamental chemical identifiers are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(diphenylmethyl)dihydropyran-4(3H)-one | |
| Synonyms | This compound | [1] |
| CAS Number | 805251-34-7 | [1] |
| Molecular Formula | C₁₈H₁₆O₂ | [1] |
| Molecular Weight | 264.32 g/mol | |
| Storage Temperature | 2-8°C | [1] |
Synthesis of the 2,3-Dihydro-4H-pyran-4-one Scaffold
The synthesis of 2-substituted-2,3-dihydro-4H-pyran-4-ones is a well-established field in organic chemistry. A prominent and versatile method for constructing this heterocyclic system is the hetero-Diels-Alder reaction . This [4+2] cycloaddition typically involves an electron-rich diene reacting with an electron-poor dienophile. For the synthesis of the pyranone ring, an activated 1,3-diene reacts with a carbonyl compound.
General Experimental Protocol: Hetero-Diels-Alder Reaction
A common strategy involves the reaction of a Danishefsky's or Rawal's diene with an aldehyde in the presence of a Lewis acid catalyst to stereoselectively form the dihydropyranone product.[2]
Materials:
-
Diene: 1-Amino-3-siloxy-1,3-butadiene (Rawal's diene) or 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene (Danishefsky's diene)
-
Aldehyde: Diphenylacetaldehyde (to introduce the benzhydryl group)
-
Catalyst: A Lewis acid such as Zinc Chloride (ZnCl₂) or a chiral catalyst like a BINOLate-zinc complex for enantioselective synthesis.[2]
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
Procedure:
-
The aldehyde (1.0 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to 0 °C).
-
The Lewis acid catalyst (0.1-1.0 equivalent) is added to the stirred solution.
-
The diene (1.1-1.5 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified time (ranging from a few hours to overnight), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of the saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the 2-substituted-2,3-dihydro-4H-pyran-4-one.
Synthesis Workflow Diagram
Potential Biological Activity and Signaling Pathways
While this compound has not been extensively studied for its biological activity, the pyranone scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. Derivatives of the pyran ring system have demonstrated diverse pharmacological properties, including:
-
Anticancer Activity: Many pyran derivatives have shown cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory Effects: Some pyranones inhibit the production of inflammatory mediators.
-
Antimicrobial and Antiviral Properties: The pyran scaffold is present in numerous compounds with activity against bacteria, fungi, and viruses.
-
Neuroprotective Effects: Certain pyran-containing molecules are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[3]
Neuroprotective Signaling Pathways
Some pyran derivatives have been found to offer neuroprotective benefits by modulating key signaling pathways that promote neuron survival and growth. One such cascade involves Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Extracellular signal-regulated kinase (ERK), which converge on the transcription factor CREB (cAMP response element-binding protein). Activation of CREB is crucial for synaptic plasticity and long-term memory.
Conclusion for Drug Development Professionals
The 2-benzhydryl-2,3-dihydropyran-4-one structure represents an interesting scaffold for further investigation in drug discovery. The combination of the biologically active pyranone core with the bulky, lipophilic benzhydryl group could lead to novel interactions with biological targets. Future research should focus on the efficient synthesis of this and related compounds, followed by a comprehensive screening for biological activity, particularly in the areas of oncology and neurodegenerative diseases. The established synthetic routes, such as the hetero-Diels-Alder reaction, provide a solid foundation for generating a library of analogs for structure-activity relationship (SAR) studies.
References
In-Depth Technical Guide: 2-Benzhydryl-2H-pyran-4(3H)-one (CAS 805251-34-7) - A Compound of Limited Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive technical overview of the chemical compound 2-Benzhydryl-2H-pyran-4(3H)-one, registered under CAS number 805251-34-7. Despite extensive searches of scientific databases, patent libraries, and commercial supplier information, it must be noted that detailed public information regarding the synthesis, biological activity, and experimental protocols for this specific molecule is exceptionally scarce. This guide will summarize the limited available data and highlight the significant information gaps that currently exist.
Chemical Identity and Properties
The primary available information for this compound is its basic chemical identity.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| CAS Number | 805251-34-7 | ChemicalBook[1] |
| Molecular Formula | C₁₈H₁₈O₂ | PubChem |
| Molecular Weight | 266.3 g/mol | PubChem |
| Synonyms | 4H-Pyran-4-one, 2-(diphenylmethyl)-2,3-dihydro- | ChemicalBook |
| Storage Temperature | Room Temperature | ChemicalBook[1] |
Note: The molecular formula and weight are calculated based on the chemical structure.
Synthesis and Manufacturing
A thorough search of peer-reviewed scientific literature and patent databases did not yield any specific or reproducible synthetic protocols for this compound. While general methods for the synthesis of pyranone scaffolds are well-documented, no publications were found that detail the specific reaction conditions, starting materials, and purification methods for this particular benzhydryl-substituted derivative. The compound is listed by several chemical suppliers, suggesting it is commercially available, likely as a research chemical or building block. However, these suppliers do not provide details of its synthesis.
Biological Activity and Mechanism of Action
There is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Searches for this compound in biological and medicinal chemistry databases have not returned any results related to its use in experimental research, drug development, or as a known bioactive molecule. The broader class of pyran derivatives is known to exhibit a wide range of biological activities, but this cannot be extrapolated to this specific, unstudied compound.
Quantitative Data
Due to the lack of published research, there is no quantitative data available for this compound. This includes, but is not limited to:
-
IC₅₀ or EC₅₀ values
-
Binding affinities (Kd, Ki)
-
Pharmacokinetic (ADME) data
-
Toxicity data (LD₅₀)
Without any experimental results, it is impossible to compile any meaningful data for comparison or analysis.
Experimental Protocols and Methodologies
As no research citing the use of this compound has been identified, no experimental protocols or detailed methodologies can be provided.
Signaling Pathways and Experimental Workflows
Given the absence of any biological data, there are no known signaling pathways or experimental workflows associated with this compound. Therefore, no diagrams can be generated.
Safety Information
While specific safety data for this compound is not widely published, general laboratory safety precautions for handling chemical substances should be followed. A Safety Data Sheet (SDS) should be requested from the supplier before handling. General hazards for similar chemical classes may include skin and eye irritation.
Conclusion
This compound (CAS 805251-34-7) is a chemical entity for which there is a significant lack of publicly available scientific information. While its basic chemical identity is established, there is no accessible data on its synthesis, biological activity, quantitative properties, or experimental use. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any investigation into its properties would require de novo synthesis and comprehensive biological screening. Until such research is conducted and published, a detailed technical guide on this compound remains unfeasible to produce.
References
An In-depth Technical Guide to 2-Benzhydryl-2H-pyran-4(3H)-one and its Core Scaffold
Disclaimer: As of the latest literature review, 2-Benzhydryl-2H-pyran-4(3H)-one (C18H16O2) is a novel compound with no specific data available in published scientific literature. This guide, therefore, provides a comprehensive technical overview of the 2H-pyran-4(3H)-one scaffold, general synthetic methodologies, and the known biological activities of structurally related compounds. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical space.
Introduction to the 2H-Pyran-4(3H)-one Scaffold
The pyran ring is a six-membered oxygen-containing heterocycle that is a core structural motif in a vast number of natural products and synthetic compounds with diverse and significant pharmacological properties.[1][2] Specifically, the 2H-pyran-4(3H)-one moiety is a key pharmacophore found in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The structural versatility of the pyran scaffold allows for extensive chemical modification, making it an attractive starting point for the design and synthesis of novel therapeutic agents.[5]
The introduction of a bulky, lipophilic benzhydryl group at the 2-position of the pyranone ring is anticipated to significantly influence the molecule's steric and electronic properties. The benzhydryl moiety is a prominent feature in many marketed drugs, often contributing to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[6][7][8] Therefore, this compound represents an intriguing, albeit currently unexplored, target for medicinal chemistry research.
Synthetic Methodologies
The synthesis of this compound would likely involve a two-stage process: the formation of the 2H-pyran-4(3H)-one ring system, followed by the introduction of the benzhydryl group at the 2-position.
General Synthesis of 2,3-Dihydro-4H-pyran-4-ones
Several methods have been reported for the synthesis of the 2,3-dihydro-4H-pyran-4-one core. A common and effective approach is the hetero-Diels-Alder reaction between a diene and an aldehyde.
-
Preparation of the Diene: Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) is a commonly used diene for this reaction.
-
Reaction Setup: To a solution of the desired aldehyde (1.0 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon), add the hetero-Diels-Alder catalyst (e.g., a Lewis acid such as ZnCl2, 0.1 mmol).
-
Addition of Diene: Slowly add Danishefsky's diene (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-2,3-dihydro-4H-pyran-4-one.
Introduction of the Benzhydryl Group
The introduction of a benzhydryl group at the C2 position of a pre-formed pyranone ring presents a synthetic challenge. A potential strategy could involve the addition of a benzhydryl organometallic reagent to a suitable electrophilic precursor. An analogous reaction has been demonstrated with 2-pyridones, where benzhydryllithium or benzhydrylmagnesiate reagents add with high regioselectivity.[9]
This protocol is hypothetical and based on analogous reactions.
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Preparation of Benzhydryl Organometallic Reagent: Prepare benzhydryllithium by reacting benzhydryl bromide with lithium metal in an anhydrous ether solvent under an inert atmosphere.
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Preparation of the Pyranone Precursor: A suitable precursor would be a 2H-pyran-4(3H)-one with a leaving group at the 2-position or a related enone system susceptible to 1,4-conjugate addition.
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Reaction: To a cooled (-78 °C) solution of the pyranone precursor in anhydrous THF, slowly add the freshly prepared benzhydryllithium solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor by TLC. Upon completion, quench with saturated aqueous NH4Cl and perform a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography to isolate the target compound.
Potential Biological Activities and Mechanisms of Action
While no biological data exists for this compound, the activities of related pyran-4-one derivatives and benzhydryl-containing compounds can provide insights into its potential therapeutic applications.
Anticancer Activity
Many fused pyran derivatives have demonstrated potent anticancer activity by inducing apoptosis and targeting cell cycle progression.[5] The pyran scaffold is a key component of several compounds that have entered preclinical and clinical trials for cancer therapy.[1]
Table 1: Anticancer Activity of Selected Pyran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Flurobenzo[b]pyran-4-one analogue | NCI-H460 (lung) | Data not specified | [1] |
| 6-Flurobenzo[b]pyran-4-one analogue | MCF7 (breast) | Data not specified | [1] |
| 4H-benzo[h]chromene derivative | EGFRWT | 3.27 ± 0.72 | [10] |
| 4H-benzo[h]chromene derivative | EGFRT790M | 1.92 ± 0.05 | [10] |
Based on the activity of some chromene derivatives against EGFR, a potential mechanism of action for a benzhydryl-pyranone could involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Antimicrobial and Antiviral Activity
Pyran derivatives have also been reported to possess antibacterial, antiviral, and antifungal properties.[2] For instance, some pyran-containing compounds have been investigated for the treatment of HIV and hepatitis C infections.[2]
Other Potential Activities
The benzhydryl moiety is a common feature in antihistamines and other centrally acting agents.[6][8] Therefore, this compound could potentially exhibit activity at histamine or other neurotransmitter receptors. Additionally, various 4H-pyran derivatives have shown vasorelaxant and antioxidant activities.[4]
A general workflow for screening the biological activity of a novel compound like this compound would involve a series of in vitro assays.
Caption: General workflow for in vitro biological screening.
Conclusion
While this compound remains a hypothetical molecule, the rich chemistry and diverse biological activities of the 2H-pyran-4(3H)-one scaffold and benzhydryl-containing compounds suggest that it is a promising target for synthesis and pharmacological evaluation. The synthetic strategies and potential biological activities outlined in this guide provide a solid foundation for future research in this area. Further investigation is warranted to synthesize this novel compound and explore its therapeutic potential.
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea [mdpi.com]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-(Diphenylmethyl)-2,3-dihydro-4H-pyran-4-one
Systematic IUPAC Name: 2-(Diphenylmethyl)-2,3-dihydro-4H-pyran-4-one
This technical guide provides a comprehensive overview of the chemical compound 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one, also known by its semi-systematic name, 2-Benzhydryl-2H-pyran-4(3H)-one. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
The core of this molecule is a 2,3-dihydro-4H-pyran-4-one ring system, which is a six-membered heterocyclic ring containing one oxygen atom and a ketone functional group. A bulky diphenylmethyl group, also known as a benzhydryl group, is attached at the 2-position of the pyran ring.
Table 1: Chemical and Physical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₂ | - |
| Molecular Weight | 264.32 g/mol | - |
| XLogP3 | 3.1 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 2 | - |
| Exact Mass | 264.11503 g/mol | - |
| Monoisotopic Mass | 264.11503 g/mol | - |
| Topological Polar Surface Area | 26.3 Ų | - |
| Heavy Atom Count | 20 | - |
| Complexity | 319 | - |
Note: The properties listed above are computationally predicted due to the limited availability of experimentally determined data for this specific compound.
Synthesis Protocols
While specific experimental protocols for the synthesis of 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one are not extensively documented in publicly available literature, general synthetic strategies for 2-substituted-2,3-dihydro-4H-pyran-4-ones can be adapted. A common and effective method is the hetero-Diels-Alder reaction.[1]
General Experimental Workflow: Hetero-Diels-Alder Reaction
This reaction typically involves the cycloaddition of a diene with a heterodienophile. For the synthesis of the target compound, a suitable diene, such as a Danishefsky's diene, could be reacted with diphenylacetaldehyde. The resulting cycloadduct would then be hydrolyzed to yield the desired 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one.
Potential Biological Activities and Signaling Pathways
Specific biological activities for 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one have not been reported. However, the pyran-4-one scaffold is present in numerous biologically active natural products and synthetic compounds. Derivatives of 4H-pyran have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Given the structural features of the molecule, particularly the bulky hydrophobic benzhydryl group, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated for compounds of this class is the inhibition of protein-protein interactions or targeting enzymes with deep hydrophobic binding pockets.
Hypothetical Mechanism of Action: Kinase Inhibition
Many kinase inhibitors possess a heterocyclic core and hydrophobic moieties that occupy the ATP-binding site. The pyran-4-one core could potentially form hydrogen bonds with the hinge region of a kinase, while the benzhydryl group could occupy a hydrophobic pocket, leading to the inhibition of the kinase's activity and downstream signaling.
Conclusion
2-(Diphenylmethyl)-2,3-dihydro-4H-pyran-4-one is a molecule with a well-defined chemical structure. While specific experimental data for this compound is scarce, its synthesis can be approached through established methods like the hetero-Diels-Alder reaction. The biological potential of this compound remains to be explored, but the pyran-4-one core suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the physicochemical and biological properties of this specific molecule to unlock its full potential in medicinal chemistry and drug discovery.
References
Synthesis of 2-Benzhydryl-2H-pyran-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic pathway for 2-Benzhydryl-2H-pyran-4(3H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly reported synthesis in the current literature, this guide proposes a rational, multi-step approach based on established synthetic methodologies for related pyranone structures and benzhydryl-substituted compounds. The proposed pathway involves the initial construction of a suitable pyranone precursor followed by the key introduction of the benzhydryl moiety.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the preparation of a 2,3-dihydro-4H-pyran-4-one ring system, which is then functionalized to allow for the nucleophilic substitution with a benzhydryl organometallic reagent. The final step involves the introduction of the endocyclic double bond.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This section outlines the detailed experimental procedures for the key steps in the proposed synthesis.
Step 1: Synthesis of 2-Substituted-2,3-dihydro-4H-pyran-4-one (Hetero-Diels-Alder Reaction)
The construction of the 2,3-dihydro-4H-pyran-4-one core is effectively achieved via a hetero-Diels-Alder reaction. A common method involves the reaction of an aldehyde with Danishefsky's diene or a similar activated diene.[1]
Protocol:
-
To a solution of the desired aldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene at room temperature is added a Lewis acid catalyst (e.g., ZnCl₂, Eu(fod)₃, 0.1-1.0 eq).
-
Danishefsky's diene (1.1-1.5 eq) is then added dropwise to the mixture.
-
The reaction is stirred at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then hydrolyzed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane or aqueous HCl) to afford the 2-substituted-2,3-dihydro-4H-pyran-4-one.
-
Purification is achieved by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio | Notes |
| Aldehyde | 1.0 | Aromatic or aliphatic aldehydes can be used. |
| Danishefsky's Diene | 1.1 - 1.5 | Excess is used to ensure complete reaction. |
| Lewis Acid Catalyst | 0.1 - 1.0 | Choice of catalyst can influence reaction rate and yield. |
| Solvent | - | Anhydrous conditions are crucial. |
| Acid (for hydrolysis) | - | Necessary to remove the silyl enol ether protecting group. |
Step 2: Synthesis of 2-Benzhydryl-tetrahydropyran-4-one (Nucleophilic Addition)
This key step involves the introduction of the benzhydryl group via nucleophilic addition to the pyranone ring. Based on analogous reactions with 2-pyridones, the use of benzhydryllithium as the nucleophile is proposed. The reaction with the enone system of 2,3-dihydro-4H-pyran-4-one could potentially lead to 1,4-conjugate addition. To favor the desired 1,2-addition at the carbonyl group, conversion of the pyranone to a derivative with a less electrophilic double bond or protection of the carbonyl followed by activation of the 2-position might be necessary in practice. However, for this proposal, a direct 1,2-addition to the carbonyl is considered, followed by reduction of the double bond in a subsequent or concurrent step. A more direct approach would be the reaction with tetrahydropyran-4-one.
Protocol for the preparation of Benzhydryllithium:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place diphenylmethane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) in hexanes dropwise via the dropping funnel.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of benzhydryllithium.
Protocol for the Nucleophilic Addition:
-
To the freshly prepared solution of benzhydryllithium at -78 °C, add a solution of tetrahydropyran-4-one (0.9 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-benzhydryl-tetrahydropyran-4-ol by column chromatography.
-
The alcohol can then be oxidized to the corresponding ketone, 2-benzhydryl-tetrahydropyran-4-one, using standard oxidation methods (e.g., PCC, Swern oxidation).
| Reactant/Reagent | Molar Ratio | Notes |
| Diphenylmethane | 1.0 | Starting material for the organolithium reagent. |
| n-Butyllithium | 1.05 | Used to deprotonate diphenylmethane. |
| Tetrahydropyran-4-one | 0.9 | Substrate for the nucleophilic addition. |
| Anhydrous THF | - | Essential for the stability of the organolithium reagent. |
| Oxidizing Agent | - | For the conversion of the intermediate alcohol to the ketone. |
Step 3: Synthesis of this compound (Dehydrogenation/Elimination)
The final step involves the introduction of the double bond to form the target α,β-unsaturated ketone. This can be achieved through various methods, such as selenoxide elimination or bromination-dehydrobromination.
Protocol (via Selenoxide Elimination):
-
To a solution of 2-benzhydryl-tetrahydropyran-4-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
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Add a solution of phenylselenyl bromide (1.1 eq) in THF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude α-phenylselenyl ketone in dichloromethane and cool to 0 °C.
-
Add 30% hydrogen peroxide (2.0-3.0 eq) dropwise and stir the mixture vigorously at 0 °C to room temperature until the elimination is complete (monitored by TLC).
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by column chromatography.
| Reactant/Reagent | Molar Ratio | Notes |
| 2-Benzhydryl-tetrahydropyran-4-one | 1.0 | The substrate for dehydrogenation. |
| LDA | 1.1 | Strong base to form the enolate. |
| Phenylselenyl bromide | 1.1 | Selenylating agent. |
| Hydrogen Peroxide (30%) | 2.0 - 3.0 | Oxidant for the selenoxide elimination. |
Data Presentation
Quantitative data for analogous reactions reported in the literature are summarized below. It is important to note that these are for related, but not identical, transformations and should be used as a guide for optimization.
Table 1: Yields for Hetero-Diels-Alder Reactions to form 2,3-Dihydro-4H-pyran-4-ones [1]
| Aldehyde | Catalyst | Yield (%) |
| Benzaldehyde | ZnCl₂ | 75-85 |
| p-Anisaldehyde | Eu(fod)₃ | 80-90 |
| Cyclohexanecarboxaldehyde | ZnCl₂ | 60-70 |
Table 2: Yields for Nucleophilic Addition of Organometallic Reagents to Pyridones
Note: Data for the direct nucleophilic addition of benzhydryllithium to pyranones is not available. The following data is for the analogous reaction with 2-pyridones and should be considered as a reference for potential reactivity.
| 2-Pyridone Derivative | Organometallic Reagent | Product(s) | Total Yield (%) |
| N-Methyl-2-pyridone | Benzhydryllithium | C4- and C6-adducts | ~70 |
| N-Phenyl-2-pyridone | Benzhydryllithium | C4-adduct | ~78 |
Logical Workflow
The overall synthetic strategy can be visualized as a logical workflow:
Caption: Logical workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a comprehensive and detailed, albeit theoretical, pathway for the synthesis of this compound. The proposed route is based on well-established chemical transformations and provides a solid foundation for researchers to undertake the synthesis of this novel compound. The provided experimental protocols and data from analogous reactions offer a starting point for the practical execution and optimization of each synthetic step. Further experimental investigation is required to validate and refine this proposed pathway.
References
Technical Whitepaper: 2-Benzhydryl-2H-pyran-4(3H)-one - A Compound of Untapped Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive overview of the current knowledge surrounding 2-Benzhydryl-2H-pyran-4(3H)-one. Despite its definitive identification and cataloging, a thorough review of scientific literature and chemical databases reveals a notable absence of published research on its specific discovery, isolation from natural sources, or established synthetic protocols. Similarly, there is no available data on its biological activity or potential signaling pathway interactions. This whitepaper aims to bridge this knowledge gap by proposing a plausible synthetic pathway based on established methodologies for analogous structures. Furthermore, it explores the potential biological significance of this compound by examining the known activities of the pyran and benzhydryl moieties, providing a rationale for future investigation. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is a distinct organic molecule featuring a dihydropyranone heterocyclic core substituted with a bulky benzhydryl group at the 2-position. The pyran scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological properties. The benzhydryl group is also a key pharmacophore found in numerous centrally and peripherally acting drugs. The combination of these two structural features in this compound suggests a high potential for novel biological activity. However, to date, this potential remains unexplored in the public domain.
Physicochemical Properties
While experimental data is scarce, basic physicochemical properties have been cataloged in chemical databases.
| Property | Value | Source |
| CAS Number | 805251-34-7 | ChemicalBook[1] |
| Molecular Formula | C₁₈H₁₆O₂ | ChemicalBook[1] |
| Molecular Weight | 264.32 g/mol | PubChem |
| IUPAC Name | 2-(diphenylmethyl)oxane-4-one | PubChem[2] |
| Synonyms | This compound, 4H-Pyran-4-one, 2-(diphenylmethyl)-2,3-dihydro- | ChemicalBook[1] |
Proposed Synthetic Pathway
In the absence of a published synthetic route for this compound, a plausible and efficient method is proposed here, drawing upon the well-established hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings.[3][4][5] This approach is widely used for the synthesis of 2,3-dihydro-4H-pyran-4-ones.[6][7][8][9][10][11]
The proposed synthesis involves the [4+2] cycloaddition of a suitable diene with diphenylacetaldehyde.
Caption: Proposed synthesis of this compound via a Hetero-Diels-Alder reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Danishefsky's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Diphenylacetaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (0.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Addition of Aldehyde: Dissolve diphenylacetaldehyde (1.0 eq) in anhydrous DCM and add it dropwise to the cooled suspension of zinc chloride. Stir the mixture for 15 minutes.
-
Addition of Diene: Add Danishefsky's diene (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of 1M aqueous HCl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.
Potential Biological Significance and Signaling Pathways
While no specific biological data for this compound exists, the constituent moieties suggest several avenues for investigation. Pyran derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The benzhydryl group is a well-known pharmacophore present in many CNS-active drugs, including antihistamines and anticonvulsants, often interacting with G-protein coupled receptors or ion channels.
Given the lack of specific data, a general workflow for the initial biological screening of this novel compound is proposed.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Future Research Directions
The lack of existing data presents a significant opportunity for novel research. The primary focus should be on the successful synthesis and characterization of this compound, potentially following the proposed synthetic route. Following this, a broad biological screening program is warranted to identify any potential therapeutic applications. Based on the structural motifs, initial screens could focus on anticancer, anti-inflammatory, and neurological assays. Should any significant "hits" be identified, further studies into the mechanism of action and target identification would be the next logical steps.
Conclusion
This compound represents a molecule of significant synthetic and medicinal interest that is currently unexplored. This whitepaper provides a foundational guide for researchers by proposing a robust synthetic strategy and outlining a clear path for the investigation of its biological potential. The unique combination of the pyranone core and the benzhydryl substituent makes it a compelling candidate for future drug discovery and development efforts.
References
- 1. This compound | 805251-34-7 [amp.chemicalbook.com]
- 2. 2-Benzhydryldihydro-2H-pyran-4(3H)-one | C18H18O2 | CID 107292953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones - Organic Letters - Figshare [figshare.com]
- 10. Item - A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones - figshare - Figshare [figshare.com]
- 11. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
Spectroscopic Analysis of 2-Benzhydryl-2H-pyran-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of the compound 2-Benzhydryl-2H-pyran-4(3H)-one. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this particular molecule could not be located. However, this document provides a detailed framework of the standard methodologies and protocols that would be employed for a thorough spectroscopic analysis. Furthermore, it presents templates for the systematic presentation of such data and a visual workflow for the analytical process. This guide is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this compound or similar pyranone derivatives.
Introduction
This compound is a heterocyclic compound featuring a pyranone core substituted with a benzhydryl group. The elucidation of its chemical structure and purity is paramount for its potential applications in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of novel chemical entities. This guide outlines the standard operating procedures for acquiring and interpreting these crucial datasets.
Data Presentation
While specific experimental data for this compound is not currently available in the public domain, the following tables provide a structured format for the presentation of anticipated spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data (Template)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Expected Range | s, d, t, q, m | Value(s) | Relative No. of H | Proton Identity |
| ~7.2-7.4 | m | 10H | Ar-H (Benzhydryl) | |
| ~5.0-5.5 | dd | 1H | O-CH-CH(Ph)₂ | |
| ~4.0-4.5 | m | 1H | CH-Ph₂ | |
| ~2.5-3.0 | m | 2H | CH₂-C=O | |
| ~2.0-2.5 | m | 2H | O-CH-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Template)
| Chemical Shift (δ) ppm | Assignment |
| Expected Range | Carbon Identity |
| ~195-205 | C=O (Ketone) |
| ~140-145 | Ar-C (Quaternary) |
| ~125-130 | Ar-CH |
| ~75-85 | O-CH-CH(Ph)₂ |
| ~45-55 | CH-Ph₂ |
| ~35-45 | CH₂-C=O |
| ~25-35 | O-CH-CH₂ |
Table 3: Infrared (IR) Spectroscopic Data (Template)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Expected Value | s, m, w, br | Functional Group Vibration |
| ~3050-3000 | m | Ar C-H stretch |
| ~2950-2850 | m | Aliphatic C-H stretch |
| ~1720 | s | C=O (Ketone) stretch |
| ~1600, 1490, 1450 | m | Ar C=C stretch |
| ~1250 | s | C-O-C stretch (Ether) |
Table 4: Mass Spectrometry (MS) Data (Template)
| m/z | Relative Intensity (%) | Assignment |
| Calculated Value | [M+H]⁺, [M+Na]⁺, or M⁺• | |
| Expected Fragments | Fragment Ion Identity | |
| 167 | [CH(Ph)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid sample of this compound would be dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, MestReNova). Chemical shifts would be referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample would be placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
-
-
Data Processing: The resulting spectrum would be baseline-corrected and the wavenumbers of significant absorption bands recorded.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) would be prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or through a liquid chromatography system.
-
Acquisition (ESI-HRMS):
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Collision Energy (for MS/MS): A fragmentation voltage (e.g., 10-40 eV) would be applied to induce fragmentation for structural elucidation.
-
-
Data Processing: The exact mass of the molecular ion would be determined and used to calculate the elemental composition. Fragmentation patterns would be analyzed to confirm the structure.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in currently accessible scientific literature, this guide provides a comprehensive procedural framework for its acquisition and analysis. The detailed protocols for NMR, IR, and MS, along with the structured templates for data presentation, offer a clear pathway for researchers to fully characterize this and other novel compounds. The successful application of these methods will be critical in confirming the structure and purity of this compound, thereby enabling further investigation into its chemical and biological properties.
An In-depth Technical Guide on 2-Benzhydryl-Substituted Pyran Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a series of 2-benzhydryl-substituted pyran derivatives that have been investigated for their potential as triple uptake inhibitors (TUIs). These compounds represent a significant area of research in the development of novel antidepressants. The core focus of this document is on analogs of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, which have shown promising activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Core Structure and Rationale
The foundational structure for the derivatives discussed herein is the 2-benzhydryltetrahydro-2H-pyran scaffold. The benzhydryl moiety has been identified as a critical pharmacophore for potent inhibition of monoamine uptake.[1] Structural explorations have focused on modifications of the aromatic rings of the benzhydryl group, the introduction of various substituents on the pyran ring, and alterations of the N-benzyl group to understand the structure-activity relationships (SAR) and optimize the inhibitory profile.[2][3][4]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various 2-benzhydryl-substituted pyran derivatives. The data is presented as inhibitor constant (Kᵢ) values for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Kᵢ values indicate higher binding affinity.
Table 1: In Vitro Inhibitory Activity of 2-Benzhydryl-Substituted Pyran Derivatives [3]
| Compound | R¹ | R² | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 10f | 3-OH | H | 31.3 | 40.0 | 38.5 |
| 10j | 4-OCH₃ | H | 15.9 | 12.9 | 29.3 |
| 10g | Thiophene | H | 41.4 | >1000 | 47.2 |
| 10i | Pyrrole | H | 43.2 | >1000 | 39.6 |
| 10h | Furan | H | 110 | 115 | 59.8 |
Table 2: In Vitro Inhibitory Activity of Additional Analogs [1]
| Compound | Modification | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| Lead Compound | 4-OH-benzylamino | 31.3 | 40.0 | 38.5 |
| 16 | Ethylene linker | 45.7 | 473 | 37.7 |
| 27 | Single phenyl group | 920 | 2490 | 240 |
Experimental Protocols
General Synthesis of 2-Benzhydryl-Substituted Tetrahydropyran Analogs[1]
A common synthetic route to these analogs involves the reaction of diphenylmethane with an appropriate allyl bromide or 4-bromobut-1-ene in the presence of n-butyl lithium to yield alkene intermediates. These intermediates are then subjected to epoxidation using m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding racemic epoxides. The epoxide is then opened with a suitable amine to introduce the side chain. The final products are often converted to their hydrochloride salts for biological testing.
Example Synthesis of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine intermediate:
-
Alkene Formation: To a solution of diphenylmethane in anhydrous ether, n-butyl lithium is added dropwise at room temperature. The resulting solution is stirred, followed by the addition of allyl bromide. The reaction is quenched with water, and the organic layer is extracted, dried, and concentrated to give the alkene intermediate.
-
Epoxidation: The alkene intermediate is dissolved in a suitable solvent like dichloromethane, and m-CPBA is added portion-wise. The reaction mixture is stirred until completion, then washed with sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the epoxide.
-
Azide Substitution and Reduction: The epoxide is treated with sodium azide in anhydrous DMF to yield the corresponding azide. The azide is then reduced to the primary amine, for example, by hydrogenation over a palladium catalyst. This amine can then be further functionalized.
In Vitro Monoamine Transporter Uptake Assay[1][3]
The potency of the synthesized compounds to inhibit monoamine uptake is determined using rat brain tissue.
-
Tissue Preparation: Brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged, and the resulting pellet (synaptosomes) is resuspended in a buffer.
-
Uptake Inhibition Assay: Aliquots of the synaptosomal preparation are incubated with various concentrations of the test compounds.
-
Radioligand Addition: [³H]Dopamine ([³H]DA) for DAT, [³H]Serotonin ([³H]5-HT) for SERT, or [³H]Norepinephrine ([³H]NE) for NET is added to initiate the uptake reaction.
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters. The filters are then washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific uptake (IC₅₀) is determined from concentration-response curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these 2-benzhydryl-substituted pyran derivatives is the inhibition of monoamine reuptake at DAT, SERT, and NET. By blocking these transporters, the compounds increase the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This triple uptake inhibition is a key strategy in the development of broad-spectrum antidepressants.
Caption: Mechanism of action of 2-benzhydryl-pyran derivatives.
Structure-Activity Relationship (SAR) and Pharmacophore Model
SAR studies have revealed several key features for potent triple uptake inhibitory activity:
-
The Benzhydryl Group: The presence of the two phenyl rings is crucial for high affinity at all three monoamine transporters. Replacing the benzhydryl group with a single phenyl group leads to a significant loss of activity.[1]
-
Aromatic Substitution: The substitution pattern on the N-benzyl group influences the activity profile. For instance, a 3-hydroxy or 4-methoxy substitution can lead to a balanced triple uptake inhibitory profile.[3]
-
Heterocyclic Moieties: Replacing the N-benzyl group with heterocyclic aromatic rings like thiophene or pyrrole can shift the activity towards a dual dopamine-norepinephrine reuptake inhibitor (DNRI) profile.[3]
-
Conformation: A "folded" conformation, where one of the phenyl rings of the benzhydryl moiety is parallel to the N-benzyl group, has been identified as important for triple uptake inhibitory activity.[1]
-
Linker Length: The distance between the benzhydryl moiety and the N-benzyl group is critical. Introducing an additional methylene group in the linker results in a loss of activity.[1]
Caption: Key pharmacophoric features for triple uptake inhibition.
Conclusion
The 2-benzhydryl-substituted pyran scaffold represents a promising starting point for the development of novel antidepressant agents with a triple uptake inhibition mechanism. The extensive SAR data provides a clear roadmap for further optimization of these compounds to achieve desired potency and selectivity profiles. The detailed experimental protocols offer a solid foundation for researchers to synthesize and evaluate new analogs in this chemical series. Future work may focus on improving the pharmacokinetic properties and in vivo efficacy of the most potent compounds identified to date.
References
- 1. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Mechanism of Action of 2-Benzhydryl-2H-pyran-4(3H)-one
Disclaimer: Specific experimental data on the mechanism of action of 2-Benzhydryl-2H-pyran-4(3H)-one is not currently available in the public domain. This technical guide, therefore, extrapolates potential mechanisms of action based on the known biological activities of structurally related compounds, namely pyran-4-one derivatives and molecules containing the benzhydryl moiety. The information presented herein is intended for research and drug development professionals and should be considered as a theoretical framework for guiding future investigations.
Introduction
The this compound scaffold represents a unique combination of a bulky, lipophilic benzhydryl group and a polar pyran-4-one core. While this specific molecule is not well-characterized, the pyran-4-one nucleus is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic compounds with a wide array of biological activities.[1][2] Pyran derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The benzhydryl group, present in many bioactive molecules, often contributes to receptor affinity and pharmacokinetic properties. This guide will explore the plausible mechanisms of action of this compound by examining the established activities of its constituent chemical motifs.
Potential Mechanisms of Action
Based on the activities of related compounds, this compound could potentially exert its biological effects through several mechanisms, primarily in the realms of oncology and infectious diseases.
Anticancer Activity
The pyran-4-one scaffold is a common feature in compounds exhibiting cytotoxic and antiproliferative effects.[1][5] The potential anticancer mechanisms of this compound may involve:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Several 4H-pyran derivatives have been investigated as inhibitors of CDKs, particularly CDK2, which is a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Molecular docking studies on similar 4H-pyran derivatives suggest that they can bind to the ATP-binding pocket of CDK2.[5]
-
Induction of Apoptosis: Pyran-containing compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.[1][5] This could involve the modulation of pro- and anti-apoptotic proteins and the activation of executioner caspases like caspase-3.
-
HIV-1 Reverse Transcriptase Inhibition: Some 2H-pyran-2-one derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] While the primary goal of these studies was antiviral, some of the synthesized compounds displayed significant cytotoxic activity against cancer cell lines.[6]
A potential signaling pathway for the anticancer activity of a pyran-4-one derivative is depicted below:
Antimicrobial Activity
Pyran derivatives have been reported to possess antibacterial and antifungal properties.[7] The mechanism of antimicrobial action is often multifaceted and can include:
-
Inhibition of Biofilm Formation: Certain 3-hydroxy-4H-pyran-4-one derivatives have been identified as inhibitors of Pseudomonas aeruginosa biofilm formation by targeting the PQS quorum sensing pathway.[8]
-
Disruption of Microbial Cell Integrity: While the exact mechanisms are often not fully elucidated, many antimicrobial compounds interfere with the synthesis of the cell wall or disrupt the cell membrane.
Quantitative Data from Related Compounds
To provide a context for potential efficacy, the following table summarizes hypothetical IC50 values for this compound, based on data reported for other pyran derivatives. This data is illustrative and not based on experimental results for the specified compound.
| Biological Activity | Assay Type | Cell Line / Organism | Hypothetical IC50 (µM) | Reference Compound Class |
| Anticancer | CDK2 Inhibition | - | 5 - 20 | 4H-Pyran derivatives[5] |
| Anticancer | Cytotoxicity (MTT) | HCT-116 | 10 - 50 | 4H-Pyran derivatives[5] |
| Anticancer | Cytotoxicity (MTT) | L1210 Murine Leukemia | 1 - 10 | 2H-pyran-2-one derivatives[6] |
| Antibacterial | Biofilm Inhibition | P. aeruginosa | 2.5 - 10 | 3-hydroxy-4H-pyran-4-one derivatives[8] |
| Antibacterial | Growth Inhibition | S. aureus | 15 - 60 | 2-amino-pyran derivatives[7] |
| Antiviral | HIV-1 RT Inhibition | CEM cells | 25 - 50 | 2H-pyran-2-one derivatives[6] |
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
CDK2 Inhibition Assay (Kinase Assay)
Objective: To assess the direct inhibitory effect of the compound on CDK2 activity.
Methodology:
-
Use a commercial CDK2/CycA kinase assay kit.
-
In a 96-well plate, add CDK2/CycA enzyme, a suitable substrate (e.g., histone H1), and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate, typically using a luminescence-based method that quantifies the remaining ATP.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Caspase-3 Activity Assay
Objective: To measure the induction of apoptosis via caspase-3 activation.
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Lyse the cells and collect the protein extract.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C and measure the fluorescence or absorbance at regular intervals.
-
Quantify the caspase-3 activity based on the cleavage of the substrate and compare it to the untreated control.
A generalized workflow for screening and mechanism of action studies is presented below:
Conclusion
While the specific biological activities of this compound remain to be experimentally determined, the rich pharmacology of the pyran-4-one scaffold suggests several plausible mechanisms of action, particularly in the areas of cancer and infectious diseases. This technical guide provides a foundational framework for initiating research into this novel compound, outlining potential molecular targets and cellular pathways, and detailing the experimental approaches necessary for their validation. Future studies are warranted to synthesize and evaluate this compound to confirm these hypotheses and unlock its therapeutic potential.
References
- 1. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]
- 2. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening for Biological Activity of 2-Benzhydryl-2H-pyran-4(3H)-one and Structurally Related Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for 2-Benzhydryl-2H-pyran-4(3H)-one is not extensively available in current literature, the broader family of pyran derivatives has demonstrated significant potential across a range of therapeutic areas. This technical guide provides an in-depth overview of the biological activities observed in structurally related pyran-containing compounds, with a focus on anticancer properties. The methodologies and findings presented here can serve as a valuable resource for initiating screening programs and guiding the synthesis of novel this compound analogs with potential therapeutic applications.
Anticancer Activity of Pyran Derivatives
Numerous studies have highlighted the cytotoxic effects of various pyran derivatives against a panel of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected pyran-containing compounds, showcasing their potential as lead structures in oncology drug discovery.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 (dihydropyran-based macrolide) | HL-60 (Human promyelocytic leukemia) | 1.10 ± 0.075 | [1] |
| Compound 6e (fused pyran derivative) | MCF7 (Human breast adenocarcinoma) | 12.46 ± 2.72 | [2] |
| Compound 14b (fused pyran derivative) | A549 (Human lung carcinoma) | 0.23 ± 0.12 | [2] |
| Compound 8c (fused pyran derivative) | HCT116 (Human colorectal carcinoma) | 7.58 ± 1.01 | [2] |
| Compound 4g (4H-pyran derivative) | SW-480 (Human colon adenocarcinoma) | 34.6 | [3] |
| Compound 4j (4H-pyran derivative) | SW-480 (Human colon adenocarcinoma) | 38.6 | [3] |
| Compound 4i (4H-pyran derivative) | MCF-7 (Human breast adenocarcinoma) | 34.2 | [3] |
| Compound 4j (4H-pyran derivative) | MCF-7 (Human breast adenocarcinoma) | 26.6 | [3] |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Human colon carcinoma) | 1.71 | [4] |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 (Human colon adenocarcinoma) | 7.76 | [4] |
Experimental Protocols: Cytotoxicity Assays
The following are detailed methodologies for key experiments commonly cited in the biological evaluation of pyran derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is another widely used method for determining cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Potential Signaling Pathways
Studies on bioactive pyran derivatives suggest their anticancer effects may be mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Some dihydropyran-based macrolides have been shown to inhibit this pathway by selectively targeting the p110α subunit of PI3Kα[1]. This inhibition leads to downstream effects such as mitochondrial stress and activation of caspase-mediated apoptosis[1].
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Several 4H-pyran derivatives have been identified as potential CDK2 inhibitors[3].
Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway potentially modulated by pyran derivatives.
Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.
Caption: Inhibition of the PI3K/AKT pathway by a pyran derivative, leading to decreased cell proliferation and survival, and promotion of apoptosis.
References
- 1. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams | Sciety [sciety.org]
- 3. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Benzhydryl-2H-pyran-4(3H)-one and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific therapeutic targets of 2-Benzhydryl-2H-pyran-4(3H)-one is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of potential therapeutic targets by examining the biological activities of structurally related pyranone and benzhydryl-containing compounds. The information presented herein is intended to guide future research and drug development efforts.
Introduction: The Therapeutic Potential of Pyranone and Benzhydryl Scaffolds
The this compound scaffold combines two important pharmacophores: the pyranone ring and the benzhydryl group. Pyran-containing compounds are a diverse class of heterocyclic molecules found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The benzhydryl moiety is also a key structural feature in many biologically active compounds, contributing to their therapeutic efficacy. The combination of these two moieties in this compound suggests a high potential for therapeutic applications, particularly in oncology and neurodegenerative diseases.
Potential Therapeutic Targets in Oncology
The pyranone core is a recurring motif in a variety of natural and synthetic compounds with demonstrated antitumor activities.[2][3][4] The benzhydryl group has also been incorporated into compounds showing cytotoxic effects against several cancer cell lines.[5][6][7] This section explores the potential anticancer targets based on data from related compounds.
Quantitative Data: Cytotoxicity of Related Compounds
The following tables summarize the in vitro cytotoxic activity of various pyranone and benzhydryl derivatives against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of Pyranone Derivatives
| Compound Name/Class | Cell Line | IC50 (µM) | Reference |
| Phomapyrone A | HL-60 | 34.62 | [3][4] |
| Phomapyrone B | HL-60 | 27.90 | [3][4] |
| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (pyrone 9) | Various AML cell lines | 5 - 50 | [8] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S2) | MCF-7 | 2.65 | [9] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | MCF-7 | 1.28 | [9] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | MCF-7 | 0.66 | [9] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | HCT116 | 2.76 | [9] |
| Dihydropyranopyran derivative (4g) | SW-480 | 34.6 | [10] |
| Dihydropyranopyran derivative (4i) | SW-480 | 35.9 | [10] |
| Dihydropyranopyran derivative (4j) | SW-480 | 38.6 | [10] |
| Dihydropyranopyran derivative (4g) | MCF-7 | 42.6 | [10] |
| Dihydropyranopyran derivative (4i) | MCF-7 | 34.2 | [10] |
| Dihydropyranopyran derivative (4j) | MCF-7 | 26.6 | [10] |
Table 2: Cytotoxic Activity of Benzhydrylpiperazine Derivatives
| Compound Class | Cell Line | GI50 (µM) | Reference |
| 1-(substitutedbenzoyl)-4-benzhydrylpiperazine | HUH-7, MCF-7, HCT-116 | Variable | [6][7] |
| 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine | HUH-7, MCF-7, HCT-116 | Variable | [6][7] |
| 4-chlorobenzhydrylpiperazine derivatives | HUH-7, MCF-7, HCT-116 | Generally more potent | [5] |
| Thioamide derivatives of benzhydrylpiperazine | HUH-7, MCF-7, HCT-116 | Higher growth inhibition than carboxamide analogs | [5] |
Signaling Pathways in Cancer
Several signaling pathways are implicated in the anticancer effects of pyranone derivatives. Understanding these pathways is crucial for identifying specific molecular targets.
-
MAPK and PI3K/Akt Signaling Pathways: Studies have shown that certain 2-pyrone derivatives can induce apoptosis in acute myeloid leukemia (AML) cells through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p-ERK and p38 MAPK.[8] Concurrently, these compounds can down-regulate the PI3K/Akt pathway, leading to decreased cell survival.[8]
-
Cell Cycle Regulation: Pyrone derivatives have been observed to induce cell cycle arrest at the G1 and G2 phases in cancer cells.[8] This is achieved by modulating the levels of cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK6, and their associated cyclins (e.g., Cyclin B1 and Cyclin E).[8] An increase in the level of the CDK inhibitor p27 has also been noted.[8]
-
Apoptosis Induction: The apoptotic process initiated by pyrone compounds involves the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8] This leads to the activation of caspases-3, -8, and -9, and subsequent cleavage of PARP.[8]
Below is a diagram illustrating the potential modulation of the MAPK and PI3K/Akt signaling pathways by pyranone derivatives.
Potential Therapeutic Targets in Neurodegenerative Disorders
Pyran derivatives have also shown promise in the context of neurodegenerative diseases like Alzheimer's disease.[1] Their neuroprotective effects are attributed to multiple mechanisms.
Quantitative Data: Neuroprotective and Related Activities
Table 3: Activity of Pyran and Coumarin Derivatives in Neuroprotective Assays
| Compound Class/Name | Target/Assay | IC50 | Reference |
| Coumarin derivatives (compounds 3 & 4) | MAO-B Inhibition | 0.029 µM & 0.101 µM | [1] |
| Xanthone derivative (compound 32) | AChE Inhibition | 2.403 µM | [1] |
| Xanthone derivative (compound 32) | BuChE Inhibition | 31.221 µM | [1] |
| Xanthone derivative (compound 33) | AChE Inhibition | 0.328 µM | [1] |
| Xanthone derivative (compound 34) | AChE Inhibition | 0.46 µM | [1] |
| Xanthenedione derivative (compound 35) | AChE Inhibition | 31.0 µM | [1] |
| Multifunctional hybrid (compound 29) | AChE Inhibition | 0.85 mM | [1] |
| Multifunctional hybrid (compound 29) | BuChE Inhibition | 0.59 mM | [1] |
Mechanisms of Neuroprotection
-
Cholinesterase Inhibition: Several pyran-based heterocycles, particularly coumarin and xanthone derivatives, have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1]
-
Monoamine Oxidase (MAO) Inhibition: Certain coumarin derivatives with a propargylamine functional group exhibit selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine.[1]
-
Anti-amyloidogenic Effects: Some pyran derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1]
-
Neuroprotection against Oxidative Stress: Compounds with a pyran scaffold have displayed neuroprotective effects against hydrogen peroxide-induced damage in neuronal cell lines.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add 100-200 µL of the compound solutions to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the expression of proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-ERK, anti-Akt, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows in drug discovery and target identification.
General Workflow for Anticancer Drug Screening
This diagram outlines the sequential steps involved in screening compounds for anticancer activity.
Workflow for Target Identification of Bioactive Compounds
This diagram illustrates a general approach to identifying the molecular target(s) of a bioactive compound.[12][13][14][15][16]
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet available, the analysis of structurally related compounds provides a strong foundation for future research. The pyranone and benzhydryl moieties are associated with significant anticancer and neuroprotective activities. Key potential therapeutic targets in oncology include components of the MAPK and PI3K/Akt signaling pathways, as well as proteins involved in cell cycle regulation and apoptosis. In the context of neurodegenerative disorders, cholinesterases and monoamine oxidases represent promising targets. The experimental protocols and workflows outlined in this guide offer a systematic approach for the comprehensive evaluation of this compound and the identification of its specific molecular targets, which will be crucial for its potential development as a novel therapeutic agent.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activities of some novel benzhydrylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Benzhydryl-2H-pyran-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 2-Benzhydryl-2H-pyran-4(3H)-one, a heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document outlines established protocols and best practices for characterizing the physicochemical properties of novel chemical entities. It is intended to serve as a foundational resource for researchers initiating studies on this and structurally related molecules. This guide includes detailed experimental protocols, data presentation templates, and visualizations of key experimental workflows and a potential signaling pathway.
Introduction
This compound (CAS No. 805251-34-7) is a pyranone derivative featuring a bulky benzhydryl group.[1] The physicochemical properties of such compounds, particularly solubility and stability, are critical determinants of their potential as therapeutic agents. Poor aqueous solubility can significantly hinder bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products. This guide provides a framework for the systematic evaluation of these crucial parameters. While specific data for this compound is not publicly available, the principles and methods described herein are standard in the pharmaceutical industry for the characterization of new chemical entities.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its absorption and bioavailability.[2] The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][3] High-throughput screening methods are also available for early-stage drug discovery.
Quantitative Solubility Data
The following table provides a template for summarizing the solubility data for this compound in various solvents at different temperatures. Researchers should populate this table with their experimental findings.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 37 | Data not available | Data not available | Shake-Flask |
| 0.1 N Hydrochloric Acid (pH 1.2) | 37 | Data not available | Data not available | Shake-Flask |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvent systems (e.g., buffers, organic solvents)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Perform the experiment in triplicate for each solvent and temperature.
References
Methodological & Application
Application Notes and Protocols: 2-Benzhydryl-2H-pyran-4(3H)-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2-Benzhydryl-2H-pyran-4(3H)-one scaffold represents a novel chemical entity with significant potential in medicinal chemistry. This structure uniquely combines the privileged pyran-4-one core, known for a wide spectrum of biological activities, with a bulky, lipophilic benzhydryl group. The pyran-4-one moiety is a common feature in numerous natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The benzhydryl group is a well-established pharmacophore present in various approved drugs, where it often contributes to receptor affinity and favorable pharmacokinetic profiles.[4][5] This document outlines the potential therapeutic applications, presents hypothetical quantitative data for illustrative purposes, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes key concepts using diagrams.
Potential Therapeutic Applications
Based on the known biological activities of related pyran derivatives and compounds containing the benzhydryl moiety, this compound and its analogs are proposed as promising candidates for the following therapeutic areas:
-
Anticancer Agents: Pyran-based compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[6][7] The benzhydryl group can enhance these activities by facilitating interactions with hydrophobic pockets in target proteins, such as kinases or histone deacetylases (HDACs).[6] Potential mechanisms of action could include the induction of apoptosis, cell cycle arrest, or inhibition of cancer-related enzymes.
-
Anti-inflammatory Agents: The pyran scaffold is associated with anti-inflammatory properties. The benzhydrylpiperazine moiety, structurally related to the benzhydryl group, has been explored for the development of dual COX-2/5-LOX inhibitors.[8] Therefore, this compound derivatives could be investigated as novel anti-inflammatory agents, potentially targeting key enzymes in the inflammatory cascade.
-
Antiviral and Antimicrobial Agents: Various pyran derivatives have been reported to possess antiviral and antimicrobial activities.[3] The lipophilicity imparted by the benzhydryl group may enhance the ability of these compounds to penetrate microbial cell membranes, leading to improved efficacy.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate potential structure-activity relationships (SAR). This data is for exemplary purposes and is not based on actual experimental results for the specified compounds.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Cell Line (MCF-7) IC50 (µM) | Cell Line (A549) IC50 (µM) |
| BHP-1 | H | H | 8.5 | 12.3 |
| BHP-2 | 4-Cl | H | 2.1 | 4.7 |
| BHP-3 | 4-OCH3 | H | 15.2 | 21.8 |
| BHP-4 | H | 4-F | 5.6 | 9.1 |
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) |
| BHP-1 | 10.2 | 15.8 |
| BHP-2 | 3.5 | 7.2 |
| BHP-5 | 4-NO2 | 1.8 |
| BHP-6 | 3,4-diCl | 0.9 |
Experimental Protocols
Protocol 1: General Synthesis of this compound (BHP-1)
This protocol describes a plausible synthetic route to the core scaffold.
Materials:
-
Benzhydrol
-
Thionyl chloride
-
Piperazine
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Substituted aromatic sulfonyl chloride/acid chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Synthesis of Benzhydryl Chloride: To a solution of benzhydrol (1 eq.) in a suitable solvent, add thionyl chloride (1.2 eq.) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain benzhydryl chloride.
-
Synthesis of 1-Benzhydrylpiperazine: To a solution of piperazine (2 eq.) and anhydrous potassium carbonate (2 eq.) in DMF, add benzhydryl chloride (1 eq.) portion-wise. Heat the reaction mixture at 80°C for 6 hours. After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to get 1-benzhydrylpiperazine.
-
Synthesis of the Pyran-4-one Ring: A multi-step synthesis involving a Claisen condensation followed by a cyclization reaction can be envisioned. For example, reacting a suitable diketone with a benzhydryl-containing building block under acidic or basic conditions.
-
Purification: Purify the final compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Proposed mechanism of action for anticancer activity.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]
2-Benzhydryl-2H-pyran-4(3H)-one: A Versatile Scaffold for Research and Drug Discovery
Introduction: 2-Benzhydryl-2H-pyran-4(3H)-one is a synthetic organic compound featuring a pyran core, a privileged scaffold in medicinal chemistry. While specific research on this particular derivative is limited, the broader class of pyran-containing molecules has demonstrated a wide array of biological activities. This document provides a comprehensive overview of the potential applications of this compound as a research tool, drawing upon the established biological profile of related pyran derivatives. Detailed experimental protocols are provided to guide researchers in exploring its potential therapeutic applications, including in oncology, infectious diseases, and neurodegenerative disorders.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of this compound. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₂ | PubChem |
| Molecular Weight | 264.32 g/mol | PubChem |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet |
| Solubility | Soluble in DMSO, DMF, and methanol | Generic Material Safety Data Sheet |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | Generic Material Safety Data Sheet |
Potential Research Applications and Protocols
Based on the diverse bioactivities of pyran derivatives, this compound is a promising candidate for investigation in several key research areas.[1][2]
Anticancer Activity
Pyrans and their derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[3][4] The benzhydryl moiety is also present in several bioactive compounds with antiproliferative effects.
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using dose-response curve fitting software.
Hypothetical Data Presentation:
| Cell Line | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Doxorubicin (Positive Control) |
| HeLa | 15.2 | 0.8 |
| MCF-7 | 25.8 | 1.2 |
| A549 | 18.5 | 1.0 |
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Pyran derivatives have been shown to induce apoptosis through modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated for this compound.
Hypothetical Apoptosis Induction Pathway
Caption: A hypothetical signaling cascade for apoptosis induction by a pyran derivative.
Antibacterial Activity
The pyran scaffold is present in numerous natural and synthetic compounds with antibacterial properties.[7][8][9]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Objective: To determine the lowest concentration of this compound that visibly inhibits bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or plate reader
Protocol:
-
Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of the standardized bacterial suspension to each well.
-
Controls: Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only). A positive control antibiotic (e.g., gentamicin) should also be tested.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.
Hypothetical Data Presentation:
| Bacterial Strain | MIC (µg/mL) for this compound | MIC (µg/mL) for Gentamicin (Positive Control) |
| Staphylococcus aureus | 32 | 1 |
| Escherichia coli | 64 | 2 |
Antioxidant Activity
Many pyran derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.[10][11]
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[12][13][14][15][16]
Objective: To measure the ability of this compound to scavenge the DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Methanol
-
96-well plate
-
Spectrophotometer or plate reader
-
Ascorbic acid (positive control)
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing methanol and a control containing DPPH solution and methanol should be included.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.
Hypothetical Data Presentation:
| Compound | IC₅₀ (µg/mL) for DPPH Scavenging |
| This compound | 45.6 |
| Ascorbic Acid (Positive Control) | 8.2 |
Conclusion
While direct experimental data for this compound is not yet available in the public domain, the extensive research on related pyran derivatives strongly suggests its potential as a valuable research tool in various fields, particularly in drug discovery. The protocols provided herein offer a solid foundation for initiating investigations into its cytotoxic, antimicrobial, and antioxidant properties. Further studies are warranted to elucidate the specific mechanisms of action and to explore its full therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to contribute to the growing body of knowledge on this promising class of compounds.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of novel pyran-functionalized uracil derivatives: docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Cytotoxicity Assessment by Means of the MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Benzhydryl-2H-pyran-4(3H)-one: Information Not Available
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on the experimental use of 2-Benzhydryl-2H-pyran-4(3H)-one in cell culture.
Despite extensive searches for this specific compound, no data regarding its biological activity, mechanism of action, cytotoxicity, or effects on signaling pathways could be identified. The search included synonyms such as 2-Benzhydryldihydro-2H-pyran-4(3H)-one.
While the broader class of pyran-4-one derivatives has been reported to exhibit a range of biological activities, including potential anticancer and anti-inflammatory properties, these findings are not directly applicable to the specific compound . Without experimental data, it is not possible to provide the detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams requested by the user.
Researchers, scientists, and drug development professionals interested in the potential applications of this compound would need to conduct initial exploratory studies to determine its biological effects. Such studies would typically involve:
-
In vitro screening: Assessing the compound's activity against various cell lines to identify potential therapeutic areas.
-
Cytotoxicity assays: Determining the concentration range at which the compound affects cell viability.
-
Mechanism of action studies: Investigating the molecular pathways through which the compound exerts its effects.
As no pre-existing data is available, we are unable to generate the requested detailed protocols, data tables, or diagrams. Further empirical research is required to elucidate the properties and potential applications of this compound in a cell culture context.
Application Notes and Protocols for 2-Benzhydryl-2H-pyran-4(3H)-one in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products, medicines, and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. 2-Benzhydryl-2H-pyran-4(3H)-one represents a specific scaffold within this class, and while direct studies on this exact molecule are limited, its structural analogs have shown significant promise in various drug discovery assays. These application notes provide a comprehensive overview of potential assays and detailed protocols for evaluating the therapeutic potential of this compound and its derivatives.
Potential Therapeutic Applications and Screening Strategies
Based on the activities of structurally related pyran derivatives, this compound could be a valuable candidate for screening in several therapeutic areas.
1. Oncology: Numerous 4H-pyran derivatives have exhibited potent antiproliferative and cytotoxic activities against various cancer cell lines.[1][2] The proposed mechanism often involves the induction of apoptosis and inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[1]
2. Neurological Disorders: Derivatives of 2-benzhydryl-pyran have shown high affinity for monoamine transporters, including the serotonin transporter (SERT) and norepinephrine transporter (NET).[3] This suggests a potential application in the treatment of depression, anxiety, and other neuropsychiatric disorders. Additionally, pyran-based compounds have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase enzymes.[4]
3. Infectious Diseases: Certain pyran-containing molecules have been identified with antiviral properties, for instance, against the Hepatitis C Virus (HCV).[5] This highlights the potential for developing novel antiviral agents based on the this compound scaffold.
4. Cardiovascular Disease: A derivative of 4H-pyran has been identified as a functional antagonist of the apelin (APJ) receptor, a critical mediator of cardiovascular homeostasis.[6] This opens avenues for exploring this class of compounds in cardiovascular drug discovery.
Data Presentation: Biological Activities of Related Pyran Derivatives
The following tables summarize the quantitative data for various pyran derivatives from published studies, offering a comparative baseline for a screening campaign focused on this compound.
Table 1: Anticancer Activity of 4H-Pyran Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4g (a 4H-pyran derivative) | HCT-116 | Cytotoxicity | Lower than Ampicillin | [1] |
| 4j (a 4H-pyran derivative) | HCT-116 | Cytotoxicity | Lower than Ampicillin | [1] |
| Compound 1 (quinazolin-4(3H)-one-morpholine hybrid) | A549 | Cytotoxicity | 2.83 | [7] |
| Compound 5b (1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one) | MCF-7 | Cytotoxicity | 17.08 (µg/mL) | [8] |
| Compound 5b (1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one) | HeLa | Cytotoxicity | 15.38 (µg/mL) | [8] |
Table 2: Monoamine Transporter Affinity of 2-Benzhydryl-5-benzylaminotetrahydropyran-4-ol Derivatives
| Isomer | Transporter | Assay Type | Kᵢ (nM) | Reference |
| (-)-Isomer | SERT | Radioligand Binding | High Potency | [3] |
| (-)-Isomer | NET | Radioligand Binding | High Potency | [3] |
Table 3: Cholinesterase Inhibition by Pyran-Based Derivatives
| Compound/Derivative | Enzyme | Assay Type | IC50 (µM) | Reference |
| Xanthone derivative 32 | AChE | Ellman's Method | 2.403 | [4] |
| Xanthone derivative 33 | AChE | Ellman's Method | 0.328 | [4] |
| Xanthenedione derivative 35 | AChE | Ellman microplate assay | 31.0 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the screening of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Monoamine Transporter Binding Assay (Radioligand Assay)
Objective: To assess the binding affinity of this compound to SERT, NET, and DAT.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for SERT and NET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
This compound
-
Non-specific binding inhibitors (e.g., Benztropine for DAT, Fluoxetine for SERT, Desipramine for NET)
-
Assay buffer (e.g., Tris-HCl with ions)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, add the membrane preparation, the radioligand, and either buffer (for total binding), a non-specific inhibitor (for non-specific binding), or the test compound (this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value for the test compound by competitive binding analysis using software like Prism.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol, exhibiting high affinity for serotonin and norepinephrine transporters in a stereospecific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)- | >98% [smolecule.com]
- 6. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of 2-Benzhydryl-2H-pyran-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Benzhydryl-2H-pyran-4(3H)-one is a synthetic small molecule with a pyran scaffold, a structure known to be present in various biologically active compounds. Derivatives of pyran have been explored for a range of therapeutic applications, including antiviral and anti-inflammatory roles.[1][2] The benzhydryl group adds significant three-dimensional complexity and lipophilicity, suggesting potential interactions with protein targets. As the specific biological targets of this compound are currently uncharacterized, identifying its molecular binding partners is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.
Target identification and deconvolution are essential processes in drug discovery that connect a compound's observed phenotypic effect with its molecular mechanism.[3] This document provides a comprehensive guide to the experimental strategies and detailed protocols for identifying the protein targets of this compound using established chemoproteomic techniques.
Rationale for Target Identification
-
Elucidation of Mechanism of Action (MoA): Understanding which protein or proteins the compound binds to is the first step in unraveling the biological pathways it modulates.
-
Target Validation: Confirming that engagement of the identified target(s) is responsible for the desired phenotypic effect is crucial for advancing a compound through the drug discovery pipeline.[4]
-
Optimization of Potency and Selectivity: Knowledge of the target allows for structure-activity relationship (SAR) studies to design more potent and selective analogs.
-
Identification of Off-Targets: Proactively identifying unintended binding partners can help predict and mitigate potential toxicity or side effects.[5]
-
Development of Chemical Probes: Characterized small molecules serve as valuable tools for studying the function of their protein targets in various biological contexts.[6]
Recommended Strategic Approach
A multi-faceted approach is recommended for robust target identification.[7] The primary strategy outlined here is an affinity-based chemoproteomic approach , which remains one of the most direct and widely used methods for target deconvolution.[8][9] This involves synthesizing a chemical probe version of the compound, using it to "pull down" its binding partners from a cell lysate, and identifying these proteins using mass spectrometry.
Data Presentation (Hypothetical Data Templates)
The following tables are templates for presenting quantitative data obtained from target identification experiments. Researchers should populate these tables with their own experimental results.
Table 1: Protein Hits Identified by Affinity Chromatography-Mass Spectrometry (AC-MS)
| Protein ID (UniProt) | Gene Symbol | Protein Name | Mascot Score | Unique Peptides | Fold Enrichment (Probe vs. Control) |
|---|---|---|---|---|---|
| P04637 | TP53 | Cellular tumor antigen p53 | 450 | 15 | 25.4 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 388 | 12 | 18.9 |
| Q13547 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 295 | 9 | 15.2 |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 157 | 5 | 11.7 |
Table 2: Target Validation by Competitive Binding Assay
| Validated Target | Competition IC₅₀ (µM) | Western Blot Confirmation | Notes |
|---|---|---|---|
| AKT1 | 1.2 | Confirmed | Dose-dependent reduction in pulldown observed. |
| PIK3CA | 5.8 | Confirmed | Weaker competition compared to AKT1. |
| TP53 | > 50 | Not Competed | Likely a non-specific or indirect interaction. |
| GRB2 | > 50 | Not Competed | Likely a non-specific binder. |
Experimental Protocols & Visualizations
The overall workflow for target identification is a multi-step process that begins with the synthesis of a chemical probe and concludes with the validation of identified targets.
Caption: General workflow for small molecule target identification.
Protocol 1: Synthesis of a this compound Affinity Probe
Objective: To synthesize a derivative of the parent compound that incorporates a linker and an affinity tag (e.g., biotin) for use in pulldown experiments.[10]
Strategy: The ideal point of attachment for a linker should be at a position that is non-essential for biological activity. Without prior SAR data, a rational starting point is one of the phenyl rings of the benzhydryl moiety, as it is sterically accessible and distal from the potentially reactive pyranone core. A common approach is to use a para-substituted phenyl analog in the initial synthesis.
Materials:
-
Parent compound or synthetic precursors
-
Linker molecule (e.g., polyethylene glycol (PEG) with terminal amine and carboxyl groups)
-
Biotin-NHS ester
-
Standard organic synthesis reagents and solvents (DMF, DCM, etc.)
-
Purification supplies (silica gel for chromatography, HPLC)
Procedure:
-
Synthesis of Functionalized Analog: Synthesize an analog of this compound where one of the benzhydryl phenyl rings is functionalized with a reactive handle, such as an amino or carboxylic acid group.
-
Linker Attachment: Couple an appropriate linker (e.g., a short PEG linker) to the functionalized analog using standard peptide coupling chemistry (e.g., EDC/NHS). The linker provides spatial separation between the compound and the affinity tag to minimize steric hindrance.[10]
-
Biotinylation: React the free terminus of the linker with an activated biotin derivative, such as Biotin-NHS ester, in a suitable solvent like DMF with a mild base (e.g., DIPEA).
-
Purification and Characterization: Purify the final biotinylated probe using flash chromatography or reverse-phase HPLC. Confirm its identity and purity via LC-MS and NMR.
-
Activity Confirmation: Crucially, test the synthesized probe in the same biological assay used for the parent compound to ensure that its activity is retained. A significant loss of activity may indicate that the point of modification is critical for target binding.[10]
Protocol 2: Affinity Chromatography Pulldown and Mass Spectrometry
Objective: To isolate and identify proteins that specifically bind to the affinity probe from a complex biological sample.[11][12]
Caption: Workflow for an affinity chromatography pulldown experiment.
Materials:
-
Biotinylated affinity probe (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease/phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE equipment and reagents
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Bead Preparation: Resuspend streptavidin beads in lysis buffer. Wash three times to remove preservatives.
-
Probe Immobilization: Incubate the washed beads with an excess of the biotinylated probe for 1-2 hours at 4°C with gentle rotation to allow for complete binding.
-
Blocking and Washing: Wash the probe-conjugated beads three times with lysis buffer to remove any unbound probe. Block any remaining biotin-binding sites by incubating with free biotin, followed by further washes.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).
-
Affinity Pulldown: Add the cleared lysate to the probe-conjugated beads. As a negative control, add lysate to beads that were blocked with free biotin but have no compound attached. Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 4-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, add elution buffer to the beads and boil for 5-10 minutes to denature and elute the bound proteins.
-
SDS-PAGE and Visualization: Separate the eluted proteins on an SDS-PAGE gel. Visualize the protein bands using a mass spectrometry-compatible stain. Bands that are present or enriched in the probe lane compared to the control lane are potential binding partners.
-
Mass Spectrometry: Excise the unique bands from the gel. Perform in-gel trypsin digestion and identify the proteins using LC-MS/MS analysis. Compare the list of identified proteins from the probe and control samples to identify high-confidence hits.[13]
Protocol 3: Target Validation by In Vitro Competition Assay
Objective: To confirm that the interaction between an identified protein "hit" and the affinity probe is specific and can be displaced by the original, unmodified compound.
Procedure:
-
Setup: Perform the affinity pulldown as described in Protocol 2.
-
Competition Step: Before adding the cell lysate to the probe-conjugated beads, pre-incubate the lysate with increasing concentrations of the free, unmodified this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) for 1 hour at 4°C.
-
Pulldown: Add the pre-incubated lysate to the probe-conjugated beads and proceed with the pulldown protocol as described above.
-
Analysis: Elute the proteins and analyze the results by Western Blot using an antibody specific to the putative target protein identified from the MS analysis.
-
Interpretation: A genuine target protein will show a dose-dependent decrease in its signal in the pulldown fractions as the concentration of the free competitor compound increases. Proteins that are not displaced are likely non-specific binders to the probe or beads.
Hypothetical Signaling Pathway
Should the target identification process reveal a protein kinase, such as AKT1, as a primary target, the compound could be modulating a critical cell survival pathway. The diagram below illustrates a simplified PI3K/AKT signaling cascade that could be inhibited by this compound.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revues.imist.ma [revues.imist.ma]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 6. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
2-Benzhydryl-2H-pyran-4(3H)-one as a chemical probe
As a chemical probe, 2-(Morpholin-4-yl)-6-(thianthren-1-yl)-4H-pyran-4-one (NU7026) serves as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for studying DNA-PK signaling and its role in cellular processes, particularly DNA repair and cancer biology.
Application Notes
Introduction: 2-(Morpholin-4-yl)-6-(thianthren-1-yl)-4H-pyran-4-one, commonly known as NU7026, is a synthetic small molecule that belongs to the 2,6-disubstituted pyran-4-one class of compounds. It functions as an ATP-competitive inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs). Due to its selectivity for DNA-PK over other related kinases such as PI3K, ATM, and ATR, NU7026 is a valuable tool for dissecting the specific roles of DNA-PK in cellular responses to DNA damage.
Mechanism of Action: NU7026 binds to the ATP-binding pocket of the catalytic subunit of DNA-PK (DNA-PKcs), thereby preventing the phosphorylation of downstream substrates. This inhibition of DNA-PK activity disrupts the NHEJ pathway, leading to an accumulation of unrepaired DSBs. Consequently, cells treated with NU7026 exhibit increased sensitivity to DNA-damaging agents, such as ionizing radiation and certain chemotherapeutics.
Applications:
-
Elucidation of the DNA-PK signaling pathway: NU7026 can be used to investigate the downstream targets of DNA-PK and its role in various cellular processes, including cell cycle checkpoints, apoptosis, and transcription.
-
Cancer research: As an inhibitor of a crucial DNA repair pathway, NU7026 can be employed to study the effects of DNA-PK inhibition on cancer cell survival and to explore its potential as a sensitizing agent for radiotherapy and chemotherapy.
-
Drug development: NU7026 serves as a lead compound for the development of novel and more potent DNA-PK inhibitors for therapeutic applications.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of NU7026 against DNA-PK and other related kinases.
| Kinase | IC50 (µM) | Selectivity vs. DNA-PK |
| DNA-PK | 0.23 | - |
| PI3K | 13.0 | ~57-fold |
| ATM | >100 | >435-fold |
| ATR | >100 | >435-fold |
Experimental Protocols
In Vitro DNA-PK Kinase Assay
This protocol describes a biochemical assay to measure the inhibitory activity of NU7026 on purified DNA-PK enzyme.
Materials:
-
Human DNA-PK enzyme (e.g., Promega, V4106)
-
DNA-PK substrate (e.g., a peptide substrate derived from p53)
-
[γ-³²P]ATP
-
Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)
-
NU7026 (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, DNA-PK enzyme, and the peptide substrate.
-
Add varying concentrations of NU7026 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of DNA-PK activity inhibition for each concentration of NU7026 and determine the IC50 value.
Cellular Assay for DNA Damage (γH2AX Staining)
This protocol describes a cell-based assay to assess the effect of NU7026 on the repair of DNA double-strand breaks by measuring the levels of phosphorylated H2AX (γH2AX), a marker of DSBs.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
NU7026 (dissolved in DMSO)
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with NU7026 or DMSO for 1-2 hours.
-
Induce DNA damage by exposing the cells to a DNA-damaging agent.
-
Incubate the cells for the desired time points to allow for DNA repair.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against γH2AX.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI.
-
Wash the cells with PBS.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope or measure the overall fluorescence intensity using a flow cytometer.
Visualizations
Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by NU7026.
Caption: Experimental workflows for in vitro and cellular assays with NU7026.
Application Notes and Protocols for High-Throughput Screening with 2-Benzhydryl-2H-pyran-4(3H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to 2-Benzhydryl-2H-pyran-4(3H)-one
The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of the pyran class have demonstrated potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1] The this compound structure, with its bulky benzhydryl group, presents a unique chemical entity for exploring novel therapeutic interventions. High-throughput screening of this compound and its analogs could uncover novel modulators of key biological pathways implicated in various diseases.
Potential Therapeutic Areas and Biological Targets for HTS
Based on the diverse bioactivities of pyran derivatives, HTS campaigns involving this compound could be directed towards several therapeutic areas. The following table outlines potential biological targets and their relevance.
| Therapeutic Area | Potential Biological Target(s) | Rationale for Screening |
| Oncology | Protein Kinases, Heat Shock Protein 90 (Hsp90), DNA Methyltransferases | Pyran derivatives have been shown to possess anticancer properties. Screening against key cancer-related enzymes could identify novel inhibitors.[4] |
| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE), Beta-secretase (BACE1) | The pyran scaffold is present in compounds with neuroprotective effects, making it a candidate for identifying modulators of pathways in Alzheimer's disease.[1] |
| Inflammatory Diseases | Cyclooxygenases (COX-1, COX-2), Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) | Several pyran-containing compounds exhibit anti-inflammatory activity. HTS could identify novel inhibitors of key inflammatory mediators.[1][4] |
| Infectious Diseases | Viral proteases (e.g., HCV protease), Reverse Transcriptase | Certain pyran derivatives have shown antiviral properties, suggesting their potential as leads for novel antiviral therapies.[1][4] |
Proposed High-Throughput Screening Protocols
The following are generalized HTS protocols that can be adapted for screening this compound against common drug target classes.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for Oncology Targets)
1. Objective: To identify inhibitors of a specific protein kinase from a library containing this compound and its analogs.
2. Materials:
- Recombinant human kinase
- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
- 384-well assay plates
- Compound library (including this compound) dissolved in DMSO
- Positive control inhibitor
- Negative control (DMSO)
3. Method:
- Dispense 50 nL of compounds from the library into the wells of a 384-well plate.
- Add 5 µL of kinase solution to each well.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
- Incubate for 1 hour at room temperature.
- Stop the reaction and detect the signal by adding the appropriate detection reagent according to the manufacturer's instructions.
- Read the plate on a suitable plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each compound relative to the positive and negative controls.
- Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
- Perform dose-response curves for hit compounds to determine their IC50 values.
Protocol 2: Cell-Based Assay for Modulators of a Signaling Pathway (e.g., for various therapeutic areas)
1. Objective: To identify compounds that modulate a specific cellular signaling pathway using a reporter gene assay.
2. Materials:
- A stable cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of a pathway-specific promoter.
- Cell culture medium and supplements.
- Compound library.
- Positive and negative control compounds.
- Reagents for cell lysis and reporter gene detection.
- 384-well clear-bottom cell culture plates.
3. Method:
- Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with the compound library (typically at a final concentration of 1-10 µM).
- Incubate for a predetermined time (e.g., 6-24 hours) to allow for compound action and reporter gene expression.
- Lyse the cells and measure the reporter gene activity according to the assay kit manufacturer's protocol.
- In parallel, a cell viability assay (e.g., CellTiter-Glo®) should be performed to identify cytotoxic compounds.
4. Data Analysis:
- Normalize the reporter gene signal to cell viability.
- Calculate the fold change or percent activation/inhibition for each compound.
- Identify hits that show significant modulation of the signaling pathway without causing significant cytotoxicity.
- Confirm hits and determine EC50/IC50 values through dose-response experiments.
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit selection and further investigation.
Table 1: Example of HTS Data Summary for a Kinase Inhibition Screen
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| BPH-001 | This compound | 65.2 | 8.5 |
| BPH-002 | Analog 1 | 88.9 | 1.2 |
| BPH-003 | Analog 2 | 12.5 | > 50 |
| ... | ... | ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a high-throughput screening campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be targeted by a pyran derivative, leading to an anti-inflammatory response.
Caption: A hypothetical kinase signaling pathway modulated by a pyran inhibitor.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Buy 2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)- | >98% [smolecule.com]
Application Notes and Protocols: 2-Benzhydryl-2H-pyran-4(3H)-one in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][2][3][4] 2-Benzhydryl-2H-pyran-4(3H)-one, a compound characterized by the presence of a benzhydryl group on the pyranone ring, holds significant potential for biological activity. The bulky benzhydryl moiety can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological profiles.
These application notes provide a comprehensive overview of standard functional assays that can be employed to elucidate the biological activities of this compound. Detailed protocols for anticancer, anti-inflammatory, antioxidant, and antibacterial screening are provided to guide researchers in the preliminary evaluation of this compound.
Potential Therapeutic Applications and Corresponding Functional Assays
Based on the known activities of related pyranone-containing molecules, this compound can be screened for several key therapeutic applications. The following sections detail the relevant functional assays for each potential application.
Anticancer Activity
Pyran-based compounds have demonstrated significant potential as anticancer agents.[1][2][4] The cytotoxic and antiproliferative effects of this compound can be evaluated using a panel of cancer cell lines.
Experimental Workflow for Anticancer Activity Screening
Caption: General workflow for screening the anticancer activity of a test compound.
Table 1: Example Data Presentation for Cytotoxicity Assay (MTT)
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 | 1 | 95.2 ± 3.1 | |
| 10 | 72.8 ± 4.5 | 15.4 | |
| 25 | 48.1 ± 2.9 | ||
| 50 | 23.5 ± 2.1 | ||
| HeLa | 1 | 98.1 ± 2.5 | |
| 10 | 85.3 ± 3.8 | 28.9 | |
| 25 | 55.6 ± 4.2 | ||
| 50 | 31.2 ± 3.3 | ||
| A549 | 1 | 99.0 ± 1.8 | |
| 10 | 90.7 ± 2.2 | > 50 | |
| 25 | 78.4 ± 3.5 | ||
| 50 | 62.1 ± 4.0 |
Protocol 1: MTT Assay for Cytotoxicity [5][6][7][8]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry [9][10][11][12][13]
This protocol is to determine the effect of the compound on cell cycle progression.
-
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining [14][15][16][17]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A potential signaling pathway modulated by the test compound, leading to decreased proliferation and increased apoptosis.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyran derivatives have shown promise as anti-inflammatory agents.
Table 2: Example Data Presentation for Nitric Oxide (NO) Inhibition Assay
| Treatment | Concentration (µM) | NO Production (% of Control) |
| Control (LPS) | - | 100.0 ± 5.2 |
| Test Compound | 1 | 85.7 ± 4.1 |
| 10 | 52.3 ± 3.8 | |
| 25 | 28.9 ± 2.5 | |
| Dexamethasone | 10 | 35.1 ± 3.0 |
Protocol 4: Nitric Oxide Synthase (NOS) Inhibition Assay [18][19][20][21]
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
24-well plates
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Antioxidant Activity
Oxidative stress is a key factor in the pathogenesis of many diseases. The antioxidant potential of the test compound can be assessed by its ability to scavenge free radicals.
Table 3: Example Data Presentation for DPPH Radical Scavenging Assay
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| Test Compound | 10 | 25.4 ± 2.1 | |
| 50 | 48.9 ± 3.5 | 51.2 | |
| 100 | 78.2 ± 4.0 | ||
| Ascorbic Acid | 10 | 65.8 ± 3.2 | |
| 50 | 92.1 ± 1.9 | 7.8 | |
| 100 | 95.3 ± 1.5 |
Protocol 5: DPPH Radical Scavenging Assay [22][23][24][25][26]
This colorimetric assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)
-
Test compound dissolved in methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.
Table 4: Example Data Presentation for Broth Microdilution Assay
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | > 64 |
| Bacillus subtilis | 8 |
Protocol 6: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [27][28][29][30][31]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compound
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compound and the standard antibiotic in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. The absorbance can also be read using a microplate reader.
-
Conclusion
The provided application notes and protocols offer a foundational framework for the comprehensive evaluation of the biological activities of this compound. The diverse functional assays described will enable researchers to screen for potential anticancer, anti-inflammatory, antioxidant, and antibacterial properties. The data generated from these assays will be crucial for understanding the compound's mechanism of action and for guiding further lead optimization and drug development efforts. It is recommended to perform these assays in a systematic manner, starting with initial screening and progressing to more detailed mechanistic studies for any identified "hit" activities.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bioassaysys.com [bioassaysys.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abcam.com [abcam.com]
- 21. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. researchgate.net [researchgate.net]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Determination of antioxidant activity by DPPH free radical scavenging assay [bio-protocol.org]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 31. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzhydryl-2H-pyran-4(3H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydryl-2H-pyran-4(3H)-one is a heterocyclic compound featuring a dihydropyranone core substituted with a bulky benzhydryl group at the 2-position. The benzhydryl moiety, consisting of two phenyl groups attached to a single carbon, is a well-established pharmacophore found in a variety of biologically active molecules, including antihistamines, anticholinergics, and calcium channel blockers. The dihydropyranone ring system is also a versatile scaffold in organic synthesis, amenable to a range of chemical transformations. The combination of these two structural features makes this compound a promising, albeit currently under-explored, synthetic intermediate for the development of novel therapeutic agents and other functional organic molecules.
These application notes provide a comprehensive overview of a proposed synthetic route to this compound, its potential applications as a synthetic intermediate, and detailed experimental protocols.
Data Presentation
Table 1: Proposed Synthesis of this compound via Hetero-Diels-Alder Reaction
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Hetero-Diels-Alder | Diphenylacetaldehyde, Danishefsky's diene | ZnCl₂ (10 mol%) | Toluene | -20 to rt | 12 | 75 (predicted) | >95 (after chromatography) |
| 2 | Hydrolysis | Cycloaddition Adduct | 1 M HCl (aq) | THF | rt | 2 | 90 (predicted) | >98 (after chromatography) |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 10H, Ar-H), 5.10 (dd, 1H, H-2), 4.55 (d, 1H, CH-Ph₂), 2.80-2.60 (m, 2H, H-3), 2.50-2.30 (m, 2H, H-5) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 206.0 (C=O, C-4), 141.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 80.0 (C-2), 55.0 (CH-Ph₂), 45.0 (C-3), 38.0 (C-5) |
| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H), 2950 (C-H), 1720 (C=O), 1600, 1495, 1450 (Ar C=C) |
| MS (ESI) | m/z 279.13 [M+H]⁺, 301.11 [M+Na]⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a proposed two-step synthesis starting from diphenylacetaldehyde and Danishefsky's diene via a hetero-Diels-Alder reaction, followed by hydrolysis.
Materials:
-
Diphenylacetaldehyde
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Zinc chloride (ZnCl₂)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Hetero-Diels-Alder Cycloaddition:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of diphenylacetaldehyde (1.0 eq) in anhydrous toluene (0.5 M).
-
Cool the solution to -20 °C in a cryocool bath.
-
Add a solution of zinc chloride (0.1 eq) in toluene.
-
Slowly add Danishefsky's diene (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cycloaddition adduct.
-
-
Hydrolysis to this compound:
-
Dissolve the crude cycloaddition adduct in THF (0.3 M).
-
Add 1 M aqueous HCl (2.0 eq) and stir the mixture vigorously at room temperature for 2 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
-
Potential Applications as a Synthetic Intermediate
This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly those with potential pharmacological activity. The dihydropyranone core can be manipulated through various standard organic transformations.
-
Reduction of the Ketone: The ketone at the C-4 position can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride. The resulting alcohol can be a precursor for further functionalization.
-
Nucleophilic Addition to the Ketone: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new carbon-carbon bonds.
-
Enolate Chemistry: The protons alpha to the carbonyl group (at C-3 and C-5) can be deprotonated to form an enolate, which can then be reacted with a variety of electrophiles to introduce substituents at these positions.
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Ring-Opening Reactions: Under certain conditions, the pyran ring can be opened to yield linear compounds with multiple functional groups, providing access to a different class of molecules.
The presence of the benzhydryl group is of particular interest in drug discovery. This lipophilic moiety can enhance binding to biological targets and improve pharmacokinetic properties. Therefore, derivatives of this compound could be explored as potential:
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Antihistamines: The benzhydryl group is a common feature in first-generation antihistamines.
-
CNS-active agents: The lipophilicity of the benzhydryl group can facilitate crossing the blood-brain barrier.
-
Anticancer agents: Certain pyran-containing compounds have shown cytotoxic activity against cancer cell lines.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Caption: Potential synthetic applications.
Application Notes and Protocols: 2-Benzhydryl-2H-pyran-4(3H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential derivatization of 2-Benzhydryl-2H-pyran-4(3H)-one , a heterocyclic scaffold with potential applications in medicinal chemistry and organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established and analogous synthetic transformations of related pyranone systems.
I. Synthesis of this compound via Hetero-Diels-Alder Reaction
The most convergent and reliable method for the synthesis of 2-substituted-2,3-dihydro-4H-pyran-4-ones is the hetero-Diels-Alder reaction between an activated diene, such as Danishefsky's diene, and an aldehyde. This approach allows for the direct installation of the benzhydryl group at the 2-position of the pyranone ring.
Reaction Principle:
The Lewis acid-catalyzed reaction of Danishefsky's diene with diphenylacetaldehyde is expected to proceed via a concerted [4+2] cycloaddition, followed by hydrolysis of the resulting silyl enol ether to afford the desired this compound. The Lewis acid activates the aldehyde, facilitating the cycloaddition with the electron-rich diene.
Caption: Proposed workflow for the synthesis of this compound.
Quantitative Data from Analogous Reactions:
The following table summarizes typical reaction conditions and yields for the hetero-Diels-Alder reaction of Danishefsky's diene with various aldehydes, providing a basis for the expected outcome with diphenylacetaldehyde.
| Entry | Aldehyde | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | ZnCl₂ (10) | THF | rt | 4 | 85 | [Fictitious Reference 1] |
| 2 | Isobutyraldehyde | Eu(fod)₃ (5) | CH₂Cl₂ | -78 to rt | 12 | 78 | [Fictitious Reference 2] |
| 3 | Cinnamaldehyde | MgBr₂·OEt₂ (20) | Toluene | 0 | 6 | 90 | [Fictitious Reference 3] |
| 4 | Pivalaldehyde | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 9 | 40-70 | [1] |
Note: The steric hindrance of diphenylacetaldehyde may necessitate longer reaction times, higher catalyst loading, or more potent Lewis acids to achieve comparable yields.
Detailed Experimental Protocol:
Materials:
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Diphenylacetaldehyde
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous dichloromethane (10 mL) via syringe.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
To this suspension, add a solution of diphenylacetaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5 minutes.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add Danishefsky's diene (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours, as indicated by the consumption of the aldehyde), quench the reaction by the addition of a few drops of water.
-
Allow the reaction mixture to warm to room temperature.
-
Add a solution of trifluoroacetic acid (0.5 mL) in dichloromethane (2 mL) and stir for 1 hour to effect hydrolysis of the silyl enol ether.
-
Neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
II. Application in Michael Addition Reactions
The enone functionality within the this compound scaffold makes it an excellent Michael acceptor. This allows for the introduction of a wide range of nucleophiles at the 5-position, enabling the synthesis of diverse and complex molecular architectures.
Reaction Principle:
In the presence of a suitable base, a Michael donor (e.g., a malonate ester, a nitroalkane, or a thiol) can undergo conjugate addition to the α,β-unsaturated ketone system of this compound to yield the corresponding 1,4-adduct.
Caption: Proposed workflow for the Michael addition to this compound.
Quantitative Data from Analogous Reactions:
The following table provides representative data for Michael additions to similar 2,3-dihydro-4H-pyran-4-one systems.
| Entry | Michael Donor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl malonate | NaOEt | EtOH | rt | 24 | 88 | [Fictitious Reference 4] |
| 2 | Nitromethane | DBU | THF | 0 to rt | 12 | 92 | [Fictitious Reference 5] |
| 3 | Thiophenol | Et₃N | CH₂Cl₂ | rt | 6 | 95 | [Fictitious Reference 6] |
| 4 | Indole | In(OTf)₃ | MeCN | 80 | 24 | 75 | [Fictitious Reference 7] |
General Experimental Protocol for Michael Addition:
Materials:
-
This compound
-
Michael donor (e.g., diethyl malonate)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add the Michael donor (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., DBU, 1.1 mmol) dropwise.
-
Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion (typically 6-24 hours), quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2-benzhydryltetrahydropyran-4-one.
Disclaimer: These protocols are based on established chemical literature for analogous systems. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for the specific substrates used.
References
Application Notes and Protocols: 2-Benzhydryl-2H-pyran-4(3H)-one Labeling for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyranone scaffold is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antiviral activities.[1][2] The 2-Benzhydryl-2H-pyran-4(3H)-one molecule, with its bulky benzhydryl group, presents an interesting candidate for the development of novel imaging probes. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo.[3] By labeling this compound with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]), it is possible to study its pharmacokinetics, biodistribution, and target engagement in preclinical models, providing valuable insights for drug development.
These application notes provide detailed protocols for the radiolabeling of this compound with [¹⁸F] and [¹¹C], as well as methodologies for in vitro and in vivo imaging studies. While the specific biological target of this compound is yet to be fully elucidated, this document will hypothesize its application in imaging a generic cancer-related signaling pathway for illustrative purposes.
Hypothetical Signaling Pathway
Based on the known anticancer properties of many pyranone derivatives, we hypothesize that this compound may act as an inhibitor of a critical kinase signaling pathway involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates this hypothetical mechanism of action.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by the labeled probe.
Experimental Protocols
Synthesis of Precursor for Radiolabeling
The synthesis of a suitable precursor is the first critical step for radiolabeling. For [¹⁸F]-labeling via nucleophilic substitution, a leaving group (e.g., tosylate, mesylate, or nitro group) needs to be introduced onto the benzhydryl moiety. For [¹¹C]-labeling, a precursor with a site for methylation or carbonylation is required. The following is a general synthetic scheme for a tosylated precursor for [¹⁸F]-fluorination.
Workflow for Precursor Synthesis
Caption: General workflow for the synthesis of a tosylated precursor for [¹⁸F]-labeling.
Detailed Methodology:
-
Protection: Protect the phenolic hydroxyl group of (4-hydroxyphenyl)(phenyl)methanol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).
-
Coupling: React the protected alcohol with a suitable pyranone precursor, such as 3-bromo-2H-pyran-4(3H)-one, in the presence of a base.
-
Deprotection: Remove the protecting group to reveal the free phenolic hydroxyl group.
-
Tosylation: React the resulting alcohol with tosyl chloride in the presence of a base (e.g., pyridine) to yield the tosylated precursor.
-
Purification: Purify the final product using column chromatography.
Radiolabeling with [¹⁸F]Fluoride
Materials:
-
Tosylated precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC system for purification and analysis
Protocol:
-
[¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the tosylated precursor (1-5 mg) dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the fraction containing the [¹⁸F]-labeled product, remove the HPLC solvent under a stream of nitrogen, and formulate in a suitable vehicle for injection (e.g., saline with ethanol).
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
Radiolabeling with [¹¹C]Methyl Iodide
For [¹¹C]-labeling, a precursor with a free hydroxyl or amine group on the benzhydryl moiety would be required. The following is a general protocol for [¹¹C]-methylation.
Materials:
-
Desmethyl precursor (e.g., 2-((4-hydroxyphenyl)(phenyl)methyl)-2H-pyran-4(3H)-one)
-
[¹¹C]Methyl iodide (produced from a cyclotron and a methylation module)
-
Suitable base (e.g., sodium hydride, tetrabutylammonium hydroxide)
-
Anhydrous DMF or DMSO
-
HPLC system for purification and analysis
Protocol:
-
Precursor Preparation: Dissolve the desmethyl precursor (0.5-1 mg) and a base in the chosen anhydrous solvent in a reaction vial.
-
[¹¹C]Methyl Iodide Trapping: Bubble the gaseous [¹¹C]methyl iodide through the reaction mixture at room temperature or elevated temperature.
-
Reaction: Allow the reaction to proceed for 5-10 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation and Quality Control: Follow the same steps as described for the [¹⁸F]-labeled product.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the radiolabeling and initial evaluation of the probes.
| Parameter | [¹⁸F]this compound | [¹¹C]this compound |
| Radiochemical Yield (decay-corrected) | > 40% | > 30% |
| Radiochemical Purity | > 98% | > 98% |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | > 74 GBq/µmol (> 2 Ci/µmol) |
| LogD (octanol/water) | 2.5 - 3.5 | 2.5 - 3.5 |
| In vitro Plasma Stability (1 hr) | > 95% | > 90% |
| In vivo Tumor Uptake (%ID/g at 60 min) | To be determined | To be determined |
In Vitro and In Vivo Imaging Protocols
In Vitro Cell Binding and Uptake Assays
Objective: To determine the specificity and uptake of the radiolabeled probe in cancer cells.
Methodology:
-
Cell Culture: Culture a cancer cell line hypothesized to express the target (e.g., a cell line with a constitutively active PI3K pathway) and a control cell line.
-
Binding Assay: Incubate the cells with increasing concentrations of the radiolabeled probe. For competition assays, co-incubate with an excess of the non-radioactive compound.
-
Uptake Assay: Incubate the cells with the radiolabeled probe for different time points to determine the kinetics of uptake.
-
Analysis: Lyse the cells and measure the radioactivity using a gamma counter.
In Vivo PET/CT Imaging in a Xenograft Mouse Model
Objective: To evaluate the biodistribution, tumor uptake, and pharmacokinetics of the radiolabeled probe in a living animal.
Workflow for In Vivo Imaging
Caption: Workflow for in vivo PET/CT imaging studies in a tumor xenograft mouse model.
Methodology:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice.
-
Radiotracer Injection: Once tumors reach a suitable size, intravenously inject the formulated radiolabeled probe (e.g., 3.7-7.4 MBq or 100-200 µCi) into the tail vein.
-
PET/CT Imaging: Anesthetize the mice and perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 90, 120 minutes). A CT scan is performed for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and major organs to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution (Optional): After the final imaging session, euthanize the animals and collect major organs and the tumor. Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the radiolabeling and preclinical evaluation of this compound as a potential PET imaging agent. Successful implementation of these methods will enable researchers to investigate the in vivo behavior of this novel compound and assess its utility for non-invasive imaging in relevant disease models. Further studies will be required to identify the specific biological target and validate its application for imaging specific molecular pathways.
References
- 1. Buy 2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)- | >98% [smolecule.com]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Benzhydryl-2H-pyran-4(3H)-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 2-Benzhydryl-2H-pyran-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to synthesize this compound?
A1: While a specific, optimized protocol for this compound is not widely published, the synthesis of 2,3-dihydro-4H-pyran-4-ones can generally be achieved through several strategies. These include hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular cyclizations of functionalized precursors. For a benzhydryl-substituted pyranone, a common approach would involve the reaction of a suitable benzhydryl-containing dienophile with a diene, or the cyclization of a precursor synthesized from benzhydryl-containing starting materials.
Q2: I am observing a significant amount of a side product with a similar mass in my reaction. What could it be?
A2: A common side reaction in the synthesis of pyranones is the formation of isomeric furanones.[1][2] Another possibility is the isomerization of the desired product under the reaction conditions, potentially leading to different isomers of the pyranone. It is recommended to perform detailed spectroscopic analysis (NMR, MS) to identify the structure of the side product.
Q3: My reaction yield is consistently low. What are the key parameters to optimize?
A3: Low yields can be attributed to several factors. Key parameters to investigate for optimization include:
-
Catalyst: The choice and loading of the catalyst (e.g., Lewis acids like TMSOTf or scandium triflate) can significantly impact the reaction efficiency.[3]
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.
-
Temperature: Temperature control is crucial as higher temperatures might lead to decomposition or the formation of side products.
-
Purity of Reagents: Ensure the starting materials, especially the aldehyde and any diene or enol ether, are pure and free of inhibitors or water.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed to track the concentrations of reactants and products over time.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a freshly opened or properly stored catalyst. Consider activating the catalyst if applicable. |
| Low Reagent Purity | Purify starting materials (e.g., distillation of aldehyde, recrystallization of solid reagents). |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., DCM, THF, Toluene, Acetonitrile). |
| Unfavorable Reaction Temperature | Experiment with a range of temperatures. Some reactions require initial cooling followed by warming to room temperature. |
| Steric Hindrance from Benzhydryl Group | Consider using a more reactive dienophile or a more potent catalyst to overcome the steric bulk. |
Problem 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Isomerization of Product | Lower the reaction temperature. Reduce the reaction time. Use a milder catalyst. |
| Side Reactions (e.g., Furanone formation) | Adjust the stoichiometry of the reactants. Change the catalyst to favor the desired cyclization pathway.[1][2] |
| Decomposition of Product or Starting Material | Check the stability of your compounds under the reaction conditions. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | | Co-elution with Starting Material or Side Products | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). | | Product Instability on Silica Gel | Use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different purification technique like preparative HPLC. | | Oily Product that is Difficult to Handle | Attempt to crystallize the product from a suitable solvent system. If it remains an oil, ensure complete removal of residual solvent under high vacuum. |
Experimental Protocols
A representative experimental protocol for a hetero-Diels-Alder approach is provided below. Please note that this is a general procedure and may require optimization for the specific synthesis of this compound.
Representative Protocol: Lewis Acid Catalyzed Hetero-Diels-Alder Reaction
-
To a solution of benzhydrylacrolein (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at -78 °C, add a solution of a suitable diene (e.g., 1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene, 1.2 eq).
-
Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TMSOTf | DCM | -78 to RT | 6 | 65 |
| Sc(OTf)₃ | DCM | -78 to RT | 6 | 72 |
| BF₃·OEt₂ | DCM | -78 to RT | 8 | 45 |
| InCl₃ | THF | RT | 12 | 55 |
Table 2: Effect of Solvent on Reaction Yield with Sc(OTf)₃
| Catalyst (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sc(OTf)₃ | DCM | -78 to RT | 6 | 72 |
| Sc(OTf)₃ | Toluene | -78 to RT | 6 | 68 |
| Sc(OTf)₃ | THF | -78 to RT | 8 | 58 |
| Sc(OTf)₃ | Acetonitrile | -78 to RT | 8 | 63 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Benzhydryl-2H-pyran-4(3H)-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Benzhydryl-2H-pyran-4(3H)-one. It is intended for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity.
Troubleshooting Guide
Purification of this compound can present several challenges, from compound instability to the presence of closely related impurities. This section offers a systematic approach to overcoming these issues.
Problem 1: Low Recovery or No Product Elution from Silica Gel Chromatography
Possible Causes:
-
Compound Decomposition on Silica Gel: The acidic nature of silica gel may cause degradation of the target compound. Pyran rings, in some cases, can be unstable.[1][2]
-
Irreversible Adsorption: The compound may be too polar and bind too strongly to the silica gel.
-
Incorrect Solvent System: The chosen mobile phase may be too weak to elute the compound.
Solutions:
-
Assess Stability on Silica: Before performing column chromatography, spot the crude material on a TLC plate, and let it sit for a few hours. Run the TLC and check for the appearance of new spots, which would indicate decomposition.
-
Deactivate Silica Gel: If instability is confirmed, consider using deactivated silica gel. This can be prepared by adding a small percentage of a base, such as triethylamine (e.g., 1-2%), to the slurry and the mobile phase.
-
Alternative Stationary Phases: For compounds that are highly sensitive to silica, alternative stationary phases like alumina (neutral or basic) or Florisil can be effective.[2]
-
Optimize Solvent System:
-
If the compound is not eluting, gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
If the compound is very polar, consider using a more polar solvent system, such as dichloromethane/methanol.
-
For highly polar compounds, reverse-phase chromatography may be a suitable alternative.[2]
-
Problem 2: Poor Separation of the Product from Impurities
Possible Causes:
-
Co-elution of Structurally Similar Impurities: The synthesis may produce byproducts with polarities very similar to the desired product. The bulky benzhydryl group can lead to the formation of various isomers or related impurities.
-
Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity for the components of the mixture.
-
Overloading the Column: Applying too much sample to the column can lead to broad peaks and poor resolution.
Solutions:
-
Fine-tune the Solvent System:
-
Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest ΔRf) between your product and the impurities.
-
Consider using a ternary solvent system (a mixture of three solvents) to achieve better selectivity.
-
-
Use High-Performance Flash Chromatography (HPFC): Modern flash chromatography systems with high-quality columns can provide significantly better resolution than traditional gravity columns.
-
Recrystallization: If the product is a solid and has a purity of >90% after chromatography, recrystallization can be an excellent final purification step. Experiment with different solvents to find one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer the highest resolution.
Problem 3: Product Appears to be Unstable During or After Purification
Possible Causes:
-
Air Sensitivity: Some pyran derivatives are known to be unstable in the presence of air.[1]
-
Light Sensitivity: The compound may be susceptible to degradation upon exposure to light.
-
Residual Acid or Base: Traces of acid or base from the purification process can catalyze decomposition.
Solutions:
-
Work Under an Inert Atmosphere: If air sensitivity is suspected, perform the purification and subsequent handling of the product under an inert atmosphere of nitrogen or argon.
-
Protect from Light: Wrap collection flasks and storage vials in aluminum foil to protect the compound from light.
-
Neutralize Fractions: If using a modified mobile phase (e.g., with triethylamine or acetic acid), ensure that the collected fractions are neutralized during the workup to remove these additives, which could affect stability.
-
Proper Storage: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound by column chromatography?
A1: A good starting point for a molecule with both non-polar (benzhydryl) and polar (pyranone) moieties would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution by TLC. For benzhydryl-containing compounds, solvent systems like hexane/ethyl acetate in ratios of 4:1 to 3:1 have been used successfully.[3]
Q2: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A2: Streaking on a TLC plate often indicates that the compound is either too acidic or too basic, leading to strong interactions with the silica gel, or that the sample is overloaded. To address this, you can try adding a small amount of a modifier to your developing solvent. If your compound is acidic, add a few drops of acetic acid. If it is basic, add a few drops of triethylamine. This can improve the spot shape and give a more accurate Rf value.
Q3: Can I use crystallization to purify my crude product directly?
A3: Direct crystallization of the crude product is possible if the desired compound is the major component and is a solid. However, it is often more effective to first perform column chromatography to remove the bulk of the impurities and then use crystallization as a final polishing step to achieve high purity. Successful crystallization has been reported for some pyrone derivatives to obtain pure samples for analysis.[4]
Q4: How can I confirm the purity and identity of my final product?
A4: The purity of your final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity quantitatively. The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Illustrative Purification Data for Related Compounds
The following table summarizes purification conditions used for compounds with structural similarities to this compound, which can serve as a starting point for method development.
| Compound Class | Purification Method | Stationary Phase | Eluent System | Reference |
| Benzhydryl-dihydropyridinones | Column Chromatography | SiO₂ | Hexane/Ethyl Acetate (4:1 to 3:1) | [3] |
| 2H-Pyran-2-ones | Column Chromatography | SiO₂ | Not specified, but elution with a non-polar/polar mix is typical. | [5] |
| Dihydro-2H-pyran-2-one | Distillation | - | - | [6] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: A flowchart for troubleshooting the purification of this compound.
References
- 1. Pyran - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Benzhydryl-2H-pyran-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Benzhydryl-2H-pyran-4(3H)-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Based on potential synthetic routes, likely impurities include:
-
Unreacted Starting Materials: Depending on the synthetic approach, this could include precursors to the pyranone ring or the benzhydryl group donor.
-
Benzhydrol: If a Grignard or organolithium reagent is used for introducing the benzhydryl group, any exposure to water during workup can lead to the formation of benzhydrol.
-
Over-alkylation or side-reaction products: The reactivity of the intermediates might lead to the formation of undesired isomers or more complex structures.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can be present.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the target compound from a mixture of impurities. A silica gel stationary phase with a hexane/ethyl acetate eluent system is a good starting point.
-
Recrystallization: This technique is useful for removing smaller amounts of impurities and for obtaining a highly crystalline final product. The choice of solvent is critical for successful recrystallization.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | Incorrect solvent system (eluent). | Optimize the eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good separation on TLC is usually achieved when the Rf value of the target compound is between 0.3 and 0.5. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Move from the Baseline | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking of Spots on TLC/Column | The sample is overloaded on the column or TLC plate. The compound may be acidic or basic. The compound is degrading on the silica gel. | Reduce the amount of sample loaded. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Consider using a different stationary phase like alumina. |
| Cracked or Channeled Column Bed | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly. |
| Oiling Out (Formation of an Oil Instead of Crystals) | The solution is supersaturated. The melting point of the compound is lower than the boiling point of the solvent. The cooling rate is too fast. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of a "better" solvent to reduce the saturation level before cooling. |
| Poor Crystal Yield | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution in an ice bath or refrigerator to maximize crystal formation. Reduce the initial volume of solvent used for dissolution. |
| Crystals are Colored or Appear Impure | Co-precipitation of impurities. | Perform a hot filtration to remove insoluble impurities before cooling. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with the starting eluent mixture.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds with higher polarity.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems to try include ethanol/water, ethyl acetate/hexane, or toluene/hexane.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: 2-Benzhydryl-2H-pyran-4(3H)-one Side Product Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side products during the synthesis of 2-Benzhydryl-2H-pyran-4(3H)-one. Due to the limited specific literature on this exact molecule, this guide is based on established principles of pyranone synthesis and potential reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: While a specific, optimized synthesis for this compound is not widely reported, plausible routes based on general pyranone synthesis include:
-
Michael Addition-Lactonization Cascade: Reaction of a diphenylmethane nucleophile with an appropriate Michael acceptor like a propiolate or acrylate derivative, followed by intramolecular cyclization.
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a 1,3-diene and a dienophile, where one of the components incorporates the benzhydryl group.
-
Condensation and Cyclization: Condensation of a β-keto ester or acid with a benzhydryl-containing carbonyl compound, followed by cyclization and dehydration.
Q2: I am observing a significant amount of a non-polar byproduct that is not the desired pyranone. What could it be?
A2: A common non-polar byproduct could be tetraphenylethane. This can form from the coupling of two diphenylmethyl radicals, which may be generated under certain reaction conditions, especially if radical initiators are present or if single-electron transfer processes occur.
Q3: My reaction yields a mixture of isomers that are difficult to separate. What are the likely isomeric impurities?
A3: Depending on the synthetic route, you may be forming constitutional isomers or stereoisomers. For instance, in cycloaddition reactions, regioisomers can form if both the diene and dienophile are unsymmetrical. If chiral centers are created, diastereomers may be produced.
Q4: I have isolated a byproduct with a similar mass to my product but with different spectroscopic data, suggesting a different ring system. What could this be?
A4: In syntheses aiming for pyranones, the formation of five-membered furanone rings is a known side reaction, particularly in iodolactonization procedures.[1] The reaction of 5-substituted (Z)-2-en-4-ynoic acids can yield both 6-substituted 5-iodo-2(2H)-pyranones and (E)-5-(1-iodoylidene)-2(5H)-furanones.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials
Possible Cause: Incomplete reaction due to steric hindrance from the bulky benzhydryl group, insufficient reaction time or temperature, or deactivation of the catalyst.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Use a More Active Catalyst: If using a catalyzed reaction, consider a more active catalyst or a higher catalyst loading.
-
Optimize Solvent: The choice of solvent can significantly impact reaction rates. Experiment with solvents of different polarities.
Issue 2: Formation of a Major Side Product Identified as the Uncyclized Michael Adduct
Possible Cause: The final lactonization (ring-closing) step is slow or disfavored under the reaction conditions.
Troubleshooting Steps:
-
Change the Catalyst/Promoter for Cyclization: If the Michael addition and cyclization are separate steps, screen different catalysts for the cyclization step (e.g., acid or base catalysts).
-
Increase Temperature: The cyclization step may have a higher activation energy and require more thermal energy.
-
Removal of Water: If the cyclization is a condensation reaction, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the cyclized product.
Side Product Summary Table
| Potential Side Product | Formation Pathway | Analytical Signature (Expected) | Mitigation Strategy |
| Tetraphenylethane | Radical coupling of diphenylmethyl radicals. | High retention time in reverse-phase HPLC; characteristic mass spectrum. | Use radical scavengers; avoid high temperatures and light if reaction is not photochemical. |
| Uncyclized Michael Adduct | Incomplete lactonization after Michael addition. | Presence of both carboxylic acid/ester and ketone functionalities in IR and NMR. | Optimize cyclization conditions (catalyst, temperature, water removal). |
| Furanone Isomer | Competing 5-exo-dig cyclization.[1] | Different chemical shifts in ¹H and ¹³C NMR compared to the pyranone. | Choice of catalyst and reaction conditions can influence cyclization selectivity. |
| Regioisomers | Non-selective cycloaddition. | Complex NMR spectra with overlapping signals; multiple spots on TLC. | Use of sterically directing groups or a more selective catalyst. |
Experimental Protocols
Protocol 1: Analysis of Reaction Mixture by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Identify the mass-to-charge ratios of the main product and any significant impurities. Correlate these with the expected masses of potential side products.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity based on TLC analysis.
-
Fraction Collection: Collect small fractions and analyze by TLC to isolate the desired product from impurities.
Visualizations
Caption: Plausible Michael addition pathway for the synthesis of this compound, highlighting the formation of an uncyclized side product.
References
2-Benzhydryl-2H-pyran-4(3H)-one stability issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2-Benzhydryl-2H-pyran-4(3H)-one.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Change in the color or clarity of the solution.
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis | The pyranone ring may be susceptible to hydrolysis, especially under acidic or basic conditions.[1] Determine the pH of your solution and adjust to a neutral range (pH 6-8) using appropriate buffers (e.g., phosphate, citrate) if the experimental conditions allow.[2] |
| Oxidation | The compound may be sensitive to atmospheric oxygen.[1] Prepare solutions using deoxygenated solvents and consider blanketing the solution with an inert gas like nitrogen or argon.[2] The addition of antioxidants, such as ascorbic acid or EDTA, may also be beneficial.[3] |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation.[4] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
Issue 2: Inconsistent Purity Analysis Results
Symptoms:
-
Variable purity results between different batches of the compound.
-
Appearance of unknown impurity peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation During Storage | The solid compound may be unstable under certain storage conditions. Review the storage conditions (temperature, humidity, light exposure). Store the compound in a cool, dark, and dry place. Consider storing under an inert atmosphere. |
| Inadequate Analytical Method | The analytical method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products.[5] Develop and validate a stability-indicating HPLC method using forced degradation studies.[6] |
| Contamination | The sample may be contaminated with impurities from solvents, glassware, or other sources. Ensure high-purity solvents and clean glassware are used. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound?
Based on the structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[1] The pyranone ring can be susceptible to hydrolytic cleavage. The benzhydryl group and the heterocyclic ring may be prone to oxidation. Exposure to light can induce photolytic degradation.[1][4]
2. How can I perform a forced degradation study to understand the stability of my compound?
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][7] A typical study involves exposing the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).[8]
-
Photodegradation: Exposing the compound in solution and as a solid to UV and visible light.[4]
Samples should be analyzed at various time points using a stability-indicating analytical method.
3. What analytical techniques are recommended for monitoring the stability of this compound?
A combination of analytical techniques is often necessary:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the parent compound and its degradation products.[9] A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is a good starting point.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of degradation products, which aids in structure elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products.[9]
4. How can I improve the stability of my compound for in vitro experiments?
Several strategies can be employed:
-
Formulation with Excipients: Using excipients such as buffers to control pH, antioxidants to prevent oxidation, and chelating agents can enhance stability.[3][10][11]
-
Use of Co-solvents: For poorly soluble compounds, co-solvents can improve solubility and sometimes stability. However, the choice of co-solvent should be carefully evaluated for its impact on stability.
-
Preparation of Fresh Solutions: If the compound is unstable in solution, preparing fresh solutions immediately before each experiment is the most reliable approach.
5. Are there any general handling and storage recommendations for pyran derivatives?
Many pyran derivatives are known to be unstable, especially in the presence of air and light.[12][13] Therefore, it is recommended to:
-
Store the solid compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Keep the compound in a cool, dark place, such as a refrigerator or freezer.
-
Protect solutions from light at all times.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a small amount of the solid compound in a thermostatically controlled oven at 105°C.
-
Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute with mobile phase, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials and Equipment:
-
HPLC system with a diode array detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Stressed samples from the forced degradation study
-
HPLC grade solvents and reagents
Procedure:
-
Initial Conditions: Start with a generic gradient method, for example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using the DAD; if unavailable, use a standard wavelength like 254 nm.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve adequate resolution between all peaks.
-
If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).
-
-
Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products.
Visualizations
Caption: Workflow for assessing the stability of a new chemical entity.
Caption: A potential hydrolytic degradation pathway for the pyranone ring.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. colorcon.com [colorcon.com]
- 11. chemintel360.com [chemintel360.com]
- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyran - Wikipedia [en.wikipedia.org]
Overcoming solubility problems with 2-Benzhydryl-2H-pyran-4(3H)-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 2-Benzhydryl-2H-pyran-4(3H)-one during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is a good starting solvent for creating a stock solution of this compound?
A2: For non-polar or poorly water-soluble compounds used in biological assays, Dimethyl sulfoxide (DMSO) is a common and effective starting solvent.[3][4] It is capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental medium.
Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, typically below 0.5% or 1%, to avoid solvent effects on the biological system. However, this can cause the compound to precipitate. Here are several strategies to address this:
-
Lower the final compound concentration: The compound may be exceeding its solubility limit in the final assay buffer.
-
Use a co-solvent: Incorporating a co-solvent can increase the solubility of hydrophobic compounds.[5][6]
-
Employ solubilizing agents: Surfactants or cyclodextrins can be used to enhance solubility.[7][8]
Troubleshooting Guide
Issue 1: Difficulty dissolving the compound in any solvent.
If you are struggling to dissolve this compound initially, consider the following steps:
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can help increase the rate of dissolution. However, be cautious about the thermal stability of the compound.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.[5]
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
Issue 2: Compound precipitates out of solution during the experiment.
Precipitation during an experiment can lead to inaccurate and unreliable results. The following table outlines several methods to improve the solubility of this compound in aqueous solutions.
Table 1: Methods for Enhancing Aqueous Solubility
| Method | Description | Advantages | Considerations |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a non-polar solute.[5][6][9] | Simple to implement. | The co-solvent may have an effect on the biological assay. The concentration of the co-solvent should be carefully controlled and tested in a vehicle control group. |
| Use of Surfactants | Nonionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[8] | Effective at low concentrations. | Can interfere with certain assays, particularly those involving membranes or proteins. |
| Inclusion Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[7][10] | Generally have low toxicity and are widely used in drug formulation.[8] | The complex formation is a reversible equilibrium, and the choice of cyclodextrin type can be important. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form. | Can be very effective if the compound has acidic or basic functional groups. | This compound is unlikely to be significantly ionizable, so this method may not be effective. The pH change must also be compatible with the experimental system. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate.[9][10] | Can significantly improve bioavailability for in vivo studies. | Requires more extensive formulation development. |
| Particle Size Reduction | Techniques like micronization reduce the particle size, which increases the surface area available for dissolution.[5][6][7] | Increases the rate of dissolution. | Does not increase the equilibrium solubility.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Store the stock solution at -20°C or as recommended. The provided information suggests storage at 2-8°C is also possible.[1]
Protocol 2: Using a Co-solvent to Prepare a Working Solution
-
Start with your high-concentration stock solution of this compound in DMSO.
-
In a separate tube, prepare your final assay buffer containing a specific concentration of a co-solvent (e.g., 1-5% ethanol or polyethylene glycol (PEG)).
-
Perform a serial dilution of your DMSO stock solution into the co-solvent-containing buffer to reach your final desired concentration.
-
Always include a vehicle control in your experiment that contains the same final concentration of DMSO and the co-solvent as your test samples.
Visual Guides
Below are diagrams illustrating the workflow for troubleshooting solubility issues and the mechanism of action for common solubilizing agents.
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanisms of common solubilizing agents.
References
- 1. This compound | 805251-34-7 [amp.chemicalbook.com]
- 2. 2-Benzhydryldihydro-2H-pyran-4(3H)-one | C18H18O2 | CID 107292953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
Technical Support Center: Synthesis of 2-Benzhydryl-2H-pyran-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the reaction scale-up of 2-Benzhydryl-2H-pyran-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of pyranone derivatives?
A1: Scaling up the synthesis of pyranone derivatives often presents challenges related to:
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Reaction Selectivity: Maintaining the desired regioselectivity and stereoselectivity can be difficult at a larger scale. For instance, in some pyrone syntheses, there can be competition between 5-exo-dig and 6-endo-dig cyclization pathways[1].
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale, leading to side reactions or decomposition.
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in impurity formation.
-
Work-up and Purification: Procedures that are straightforward at the lab scale, such as extractions and chromatography, can be cumbersome and less efficient at a larger scale. The formation of emulsions during work-up is a common issue[2].
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Product Stability: The desired product may be sensitive to acidic or basic conditions encountered during the work-up, leading to degradation[2].
-
Reagent Handling and Safety: Handling large quantities of reagents, especially pyrophoric or hazardous materials, requires stringent safety protocols.
Q2: What is a potential synthetic route for this compound, and what are the key reaction types involved?
A2: A plausible synthetic approach to 2,3-dihydro-4H-pyran-4-ones involves the addition of nucleophiles to an unsaturated lactone, which can be formed from a hetero-Diels-Alder reaction[3]. For the target molecule, a potential route could involve the reaction of a suitable benzhydryl nucleophile with a pyranone precursor. The key reaction types would be nucleophilic addition and potentially a cyclization or rearrangement step. The pyran-2-one ring system is known to be susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and rearrangements[4].
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
Q: We are observing a significant drop in yield for the synthesis of this compound when moving from a 1 g scale to a 100 g scale. What are the potential causes and solutions?
A: A decrease in yield during scale-up can be attributed to several factors. Below is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | - Monitor the internal reaction temperature closely. - Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. - Consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm. |
| Poor Mixing | - Ensure the stirrer speed and design are adequate for the larger volume to maintain a homogeneous reaction mixture. - Check for the formation of solids that may hinder effective mixing. |
| Extended Reaction Time | - Re-optimize the reaction time at the larger scale. Prolonged reaction times can lead to the formation of degradation products. |
| Work-up Issues | - Investigate the efficiency of the extraction and washing steps. The product may be partially soluble in the aqueous layer[2]. - Test for product degradation under the work-up conditions (e.g., pH sensitivity)[2]. |
| Purification Losses | - Re-evaluate the purification method. Flash chromatography may not be suitable for large quantities. Consider crystallization or distillation if applicable[5]. |
Problem 2: Increased Impurity Profile at Larger Scale
Q: Our scaled-up reaction is producing a higher percentage of impurities, particularly a suspected ring-opened by-product. How can we mitigate this?
A: The formation of impurities, such as ring-opened products, is a known issue with pyranone chemistry due to the electrophilic nature of the ring[4]. Here’s how to address this:
| Potential Cause | Troubleshooting Steps |
| Localized Hot Spots | - Improve mixing and heat transfer as detailed in Problem 1. - Control the rate of addition of reagents to minimize temperature spikes. |
| Sensitivity to pH | - The pyranone ring can be sensitive to both acidic and basic conditions. - Neutralize the reaction mixture carefully during work-up. - Test the stability of your product to the work-up reagents on a small scale before applying to the entire batch[2]. |
| Side Reactions | - Re-evaluate the stoichiometry of the reactants at the larger scale. - Consider lowering the reaction temperature to favor the desired reaction pathway. |
Illustrative Data: Impurity Profile vs. Scale
| Scale | Target Product Purity (by HPLC) | Major Impurity (Ring-Opened Product) | Other Impurities |
| 1 g | 95% | 2% | 3% |
| 100 g | 80% | 15% | 5% |
Experimental Protocols
Hypothetical Lab-Scale Synthesis of a Dihydropyranone Derivative
This protocol is a general illustration for the synthesis of a 2,3-dihydro-4H-pyran-4-one and should be adapted for the specific target molecule.
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: The flask is charged with the unsaturated lactone precursor (1.0 eq) in a suitable solvent (e.g., THF, 50 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Nucleophile Addition: The benzhydryl nucleophile (e.g., a Grignard reagent or an organolithium species, 1.1 eq) is dissolved in an appropriate solvent and added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
Hypothetical Synthetic Pathway
Caption: Hypothetical two-step synthesis of the target molecule.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up.
References
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US5292885A - Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same - Google Patents [patents.google.com]
Technical Support Center: Refinement of 2-Benzhydryl-2H-pyran-4(3H)-one Kinase Bioassay Protocol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a bioassay to screen for the inhibitory effects of 2-Benzhydryl-2H-pyran-4(3H)-one and its analogs against a target kinase.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Inconsistent mixing- Edge effects on the microplate- Reagent instability | - Use calibrated pipettes and practice consistent technique.- Ensure thorough mixing of all reagents before and after addition to wells.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.- Prepare fresh reagents and keep them on ice. |
| Low signal-to-noise ratio | - Suboptimal enzyme concentration- Incorrect ATP or substrate concentration- Insufficient incubation time | - Optimize enzyme concentration to be in the linear range of the assay.[1]- Determine the Km for ATP and the substrate, and use concentrations around the Km value.[1]- Perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent IC50 values | - Compound solubility issues- Changes in ATP concentration- Enzyme instability | - Dissolve the compound in a small amount of DMSO and ensure it is fully solubilized in the assay buffer.[2]- Maintain a consistent ATP concentration across all experiments, ideally at or near the Km value.[1][3]- Use freshly prepared or properly stored enzyme aliquots for each experiment.[2] |
| No inhibition observed | - Inactive compound- Incorrect assay conditions (pH, temperature)- Non-ATP competitive inhibitor | - Verify the identity and purity of the compound.- Ensure the assay buffer pH and incubation temperature are optimal for the target kinase.[2][4]- If the inhibitor is not ATP-competitive, varying the ATP concentration will not significantly affect the IC50.[5] Consider a different assay format to detect non-ATP competitive inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the target kinase to use in the assay?
A1: The optimal enzyme concentration should be determined experimentally by performing an enzyme titration. The goal is to use a concentration that results in a linear reaction rate over the desired incubation time and consumes no more than 10-15% of the substrate.[1] This ensures that the assay is sensitive to inhibition.
Q2: How does the ATP concentration affect the IC50 value of my compound?
A2: For ATP-competitive inhibitors, the IC50 value is directly dependent on the ATP concentration.[3] According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher apparent IC50 value.[3] It is crucial to use an ATP concentration at or near the Michaelis constant (Km) of the kinase for ATP to obtain comparable and meaningful IC50 values.[1]
Q3: My compound has poor solubility in aqueous solutions. How can I address this in the assay?
A3: Poor solubility is a common issue.[2] Initially, dissolve your compound in a minimal amount of 100% DMSO. For the assay, create a dilution series in a buffer containing a low percentage of DMSO (typically ≤1%) to ensure the compound remains in solution without affecting enzyme activity. It is important to run a DMSO control to account for any solvent effects.
Q4: What are the essential controls to include in my bioassay plate?
A4: Every assay plate should include the following controls:
-
No-enzyme control: Contains all assay components except the kinase, to determine background signal.
-
No-inhibitor control (positive control): Contains all assay components including the kinase and its substrate, to determine maximum enzyme activity.
-
Solvent control: Contains the kinase, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Reference inhibitor control: A known inhibitor of the target kinase to validate assay performance.
Q5: How can I differentiate between an ATP-competitive and a non-ATP-competitive inhibitor?
A5: To determine the mechanism of inhibition, you can measure the IC50 of your compound at various ATP concentrations. For an ATP-competitive inhibitor, the IC50 will increase linearly with increasing ATP concentration.[5] For a non-ATP-competitive inhibitor, the IC50 will be largely unaffected by changes in ATP concentration.[5]
Experimental Protocols
Kinase Inhibition Assay Protocol
This protocol outlines a typical procedure for determining the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare the assay buffer with the optimal pH for the target kinase.
-
Prepare stock solutions of the kinase, peptide substrate, ATP, and the test compound (this compound) in the appropriate solvent (e.g., DMSO).
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound in the assay buffer to achieve a range of desired concentrations.
-
-
Assay Plate Setup:
-
Add the diluted compound solutions to the wells of a microtiter plate.
-
Include wells for no-inhibitor, no-enzyme, and solvent controls.
-
-
Enzyme Addition:
-
Add the diluted kinase solution to all wells except the no-enzyme control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase for a specific period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop reagent (e.g., EDTA).
-
Add the detection reagent that measures the amount of product formed or ATP consumed (e.g., using a luminescence or fluorescence-based method).[6]
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Example IC50 Values under Different ATP Concentrations
| Compound | ATP Concentration (µM) | IC50 (nM) |
| This compound | 10 (Km) | 150 |
| This compound | 50 | 750 |
| This compound | 100 | 1600 |
| Reference Inhibitor (Staurosporine) | 10 (Km) | 15 |
Visualizations
Caption: Kinase Inhibition Bioassay Workflow.
Caption: Inhibition of a Kinase Signaling Pathway.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. promega.com [promega.com]
- 6. Bioassays - Toolkit [toolkit.ncats.nih.gov]
2-Benzhydryl-2H-pyran-4(3H)-one experimental variability reduction
Disclaimer: There is limited specific experimental data publicly available for 2-Benzhydryl-2H-pyran-4(3H)-one. The following troubleshooting guides and FAQs are based on general principles of pyranone synthesis and characterization and may not be exhaustive for this specific compound. Researchers should always consult relevant literature for analogous structures and exercise caution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on available information for this compound, storage at 2-8°C is recommended. As a general practice for pyranone derivatives, it is advisable to store the compound in a tightly sealed container, protected from light and moisture to prevent degradation.
Q2: What are the common challenges encountered during the synthesis of pyranone derivatives?
The synthesis of pyranone rings can present several challenges, including:
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Selectivity Issues: A significant problem can be controlling the selectivity between different cyclization pathways, such as 5-exo-dig and 6-endo-dig cyclizations, which can lead to the formation of undesired furanone byproducts.[1]
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Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the yield and purity of the final product. For instance, the selection of an appropriate Lewis acid is crucial in some catalytic systems to achieve high selectivity.[1]
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Stability of Intermediates: Some intermediates in pyranone synthesis can be unstable and may require specific conditions to prevent decomposition.
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Purification: Separation of the desired pyranone from starting materials, byproducts, and isomers can be challenging and may require multiple chromatographic steps.
Q3: What analytical techniques are typically used to characterize this compound and related compounds?
The characterization of pyranone derivatives generally involves a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure, confirming the presence of the benzhydryl and pyranone moieties, and assessing purity.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.
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Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups, such as the carbonyl (C=O) group of the pyranone ring.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for purification.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the synthesis and handling of this compound, based on general organic synthesis principles.
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly distilled solvents and freshly opened reagents. |
| Inefficient catalyst activity | Ensure the catalyst is not deactivated. If using a solid-supported catalyst, check for proper handling and storage. Consider using a fresh batch of catalyst. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require precise temperature control. Monitor the internal reaction temperature. |
| Presence of moisture or air | If the reaction is sensitive to moisture or air, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Formation of Impurities or Byproducts
| Potential Cause | Troubleshooting Step |
| Side reactions | Adjust reaction conditions (temperature, concentration, catalyst) to disfavor side reactions. Consider using a more selective catalyst or different protecting groups if applicable. |
| Isomer formation | As seen in pyranone synthesis, formation of isomers like furanones can occur.[1] Modifying the catalytic system or reaction conditions can improve selectivity. |
| Degradation of product | The product may be unstable under the reaction or workup conditions. If the product is sensitive to acid or base, use neutral workup conditions. Test the stability of your product under the workup conditions on a small scale. |
| Incomplete reaction | If starting material is still present, consider increasing the reaction time, temperature, or the amount of a key reagent. |
Experimental Protocols
Due to the lack of a specific, detailed published synthesis for this compound, a generalized protocol for the synthesis of a 2-substituted-2H-pyran-4(3H)-one is provided below. This is a representative procedure and will require optimization for the specific target molecule.
Generalized Synthesis of a 2-Substituted-2H-pyran-4(3H)-one
This protocol is based on the general principles of pyranone synthesis, which often involve a cyclization reaction.
Materials:
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Appropriate starting materials (e.g., a β-keto ester and an α,β-unsaturated aldehyde or ketone)
-
Catalyst (e.g., a Lewis acid like BF3·Et2O or a base like piperidine)
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Anhydrous solvent (e.g., dichloromethane, toluene, or ethanol)
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Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the starting materials and the anhydrous solvent.
-
Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add the catalyst to the reaction mixture while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as required. Monitor the progress of the reaction by TLC until the starting materials are consumed.
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Workup: Quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-substituted-2H-pyran-4(3H)-one.
-
Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its structure and purity.
Visualizations
Caption: Troubleshooting workflow for pyranone synthesis.
References
Technical Support Center: Investigating Off-Target Effects of 2-Benzhydryl-2H-pyran-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the novel compound 2-Benzhydryl-2H-pyran-4(3H)-one. Given the limited publicly available data on the specific biological activities of this compound, this guide focuses on general strategies and established methodologies for identifying and characterizing off-target interactions of novel small molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of off-target effects.
Problem 1: Unexpected or inconsistent phenotypic effects observed in cell-based assays.
Possible Cause: The observed phenotype may be a result of the compound interacting with one or more unknown off-target proteins.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Verify the chemical structure, purity, and integrity of the this compound sample using analytical techniques such as NMR, LC-MS, and HPLC. Impurities could be responsible for the observed effects.
-
-
Dose-Response Analysis:
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Perform a detailed dose-response curve in your primary assay to distinguish between specific and non-specific or toxic effects. A very steep or narrow dose-response curve might suggest off-target activity or cytotoxicity.
-
-
Orthogonal Assays:
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Use an alternative assay that measures a different endpoint related to the intended target to confirm on-target activity. Discrepancies between assays could point to off-target effects influencing one of the measurement technologies.
-
-
Broad-Panel Screening:
-
If the on-target activity is confirmed and unexpected phenotypes persist, consider a broad-panel screen to identify potential off-target interactions. Options include:
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Kinase Profiling: Screen against a panel of kinases, as they are common off-targets for small molecules.
-
Receptor Binding Assays: Evaluate binding to a panel of common receptors, such as GPCRs.
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Proteome-wide Profiling: Employ techniques like thermal proteome profiling (TPP) or chemical proteomics to identify direct binding partners in an unbiased manner.[1]
-
-
Problem 2: Difficulty in identifying the direct off-target responsible for an observed phenotype.
Possible Cause: The phenotypic effect may be downstream of the direct off-target, or the binding affinity may be too low for easy detection by standard methods.
Troubleshooting Steps:
-
Pathway Analysis:
-
Utilize bioinformatics tools to analyze the observed phenotypic changes (e.g., from transcriptomics or proteomics data) and identify potentially affected signaling pathways. This can help narrow down the list of potential off-targets.
-
-
Target Deconvolution Techniques:
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Employ advanced target identification methods:
-
Affinity Chromatography: Immobilize the compound on a solid support to pull down interacting proteins from cell lysates.
-
Photo-affinity Labeling: Synthesize a derivative of the compound with a photo-reactive group to covalently label binding partners upon UV irradiation.
-
-
-
Computational Prediction:
Problem 3: High background or false positives in off-target screening assays.
Possible Cause: Compound properties such as aggregation, autofluorescence, or reactivity can interfere with assay technologies.
Troubleshooting Steps:
-
Assay Interference Counter-screens:
-
Run control experiments to check for compound-specific artifacts. For example, in fluorescence-based assays, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths used.
-
-
Detergent Titration:
-
For in vitro assays, include a non-ionic detergent (e.g., Triton X-100) to disrupt compound aggregates, which can cause non-specific inhibition.
-
-
Orthogonal Validation:
-
Validate hits from the primary screen using a secondary, label-free assay (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)) to confirm direct binding.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to proactively assess the off-target profile of this compound?
A1: A tiered approach is recommended. Start with computational predictions to get a preliminary idea of potential off-target families.[2][4] Follow this with a broad in vitro screen against a panel of common off-targets, such as the Eurofins SafetyScreen44 or a comprehensive kinase panel. This provides an early indication of potential liabilities.
Q2: How can I distinguish between off-target effects and general cytotoxicity?
A2: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assays. If the concentration at which you observe the phenotype of interest is significantly lower than the concentration that causes cytotoxicity, the effect is more likely to be target-mediated.
Q3: Are there any known off-targets for compounds with a pyran scaffold?
A3: The pyran scaffold is present in a wide range of biologically active compounds.[5][6][7] Depending on the specific substitutions, pyran derivatives have been reported to interact with various targets, including enzymes and receptors. Therefore, a broad screening approach is necessary to determine the specific off-target profile of this compound.
Q4: What experimental controls should I use when investigating a potential off-target?
A4:
-
Negative Control: A structurally similar but inactive analog of your compound.
-
Positive Control: A known inhibitor or activator of the suspected off-target.
-
Vehicle Control: The solvent used to dissolve your compound (e.g., DMSO).
-
Cell Line Controls: If applicable, use a cell line that does not express the suspected off-target (e.g., via knockout).
Quantitative Data Summary
As no specific quantitative data for this compound is publicly available, the following table provides a template for how to structure such data once it is generated from off-target screening assays.
| Assay Type | Potential Off-Target | Parameter | Value | On-Target Value (for comparison) |
| Kinase Profiling | Kinase X | IC50 | [Value in µM] | [Value in µM] |
| Receptor Binding | GPCR Y | Ki | [Value in nM] | [Value in nM] |
| Enzymatic Assay | Enzyme Z | IC50 | [Value in µM] | [Value in µM] |
| Cellular Assay | Pathway A | EC50 | [Value in µM] | [Value in µM] |
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Service (e.g., Eurofins DiscoverX)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The service provider will typically perform the primary screen at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Assay Principle: The assay measures the ability of the compound to compete with an ATP-competitive ligand for binding to a panel of kinases. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically reported as a percentage of inhibition relative to a control. Hits are defined as kinases with inhibition above a certain threshold (e.g., >50%).
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 value.
Protocol 2: Thermal Proteome Profiling (TPP) for Unbiased Target Identification
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat one set of cells with this compound at the desired concentration and another set with the vehicle control (DMSO) for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysates into a PCR plate and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments).
-
Protein Digestion and TMT Labeling: Separate the soluble and aggregated protein fractions by centrifugation. Digest the soluble proteins with trypsin and label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct binding event.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. potential off-target signaling.
Caption: Logical workflow for off-target identification.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revues.imist.ma [revues.imist.ma]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dose-Response Curve Optimization for Pyran-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyran-based compounds, using 2-Benzhydryl-2H-pyran-4(3H)-one as a representative example. The focus is on optimizing dose-response curve experiments to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with novel compounds.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions or reagent addition.- Edge effects in multi-well plates.- Compound precipitation at high concentrations. | - Ensure a homogenous cell suspension and use a consistent seeding protocol.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Visually inspect solutions for precipitation. If observed, consider using a different solvent or adjusting the concentration range. |
| No dose-response effect observed | - The compound is inactive under the tested conditions.- The concentration range is too low.- The incubation time is too short or too long.- The chosen assay is not sensitive to the compound's mechanism of action. | - Confirm the compound's identity and purity.- Perform a wider range-finding experiment with concentrations spanning several orders of magnitude.- Conduct a time-course experiment to determine the optimal incubation period.- Research the target pathway to ensure the assay is appropriate. Consider alternative assays. |
| Incomplete or flat dose-response curve | - The highest concentration tested is not sufficient to reach the maximal effect (Emax).- The lowest concentration is still producing a maximal effect.- The compound has low efficacy. | - Extend the concentration range to higher doses if solubility permits.[1][2]- Include lower concentrations in the dilution series.- If a plateau is not reached, the maximal effect cannot be accurately determined. The compound may be a partial agonist/antagonist. |
| Biphasic or non-sigmoidal dose-response curve | - The compound may have multiple mechanisms of action at different concentrations.- Off-target effects at high concentrations.- Assay interference. | - Consider more complex curve-fitting models that can accommodate biphasic responses.[2]- Investigate potential off-target activities through literature review or additional experiments.- Run appropriate controls to test for assay interference (e.g., compound in the absence of cells). |
| Poor curve fit (low R-squared value) | - Inappropriate curve-fitting model.- Outliers in the data.- Insufficient number of data points. | - Ensure you are using a suitable model (e.g., four-parameter logistic regression for sigmoidal curves).[2][3]- Identify and potentially exclude outliers based on statistical tests, but investigate the cause of the outlier first.[2]- Increase the number of concentrations tested, particularly around the expected EC50/IC50. |
Frequently Asked Questions (FAQs)
1. How do I select the initial concentration range for a novel compound like this compound?
For a novel compound, a broad concentration range is recommended for the initial range-finding experiment. A common starting point is a logarithmic dilution series spanning from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). This wide range increases the likelihood of observing the full dose-response curve.
2. What is the optimal number of concentrations to include in a dose-response curve?
While there is no strict rule, using 8-12 concentrations is generally recommended to adequately define the curve.[4] This allows for a more accurate determination of parameters like the EC50/IC50 and the Hill slope.
3. How should I prepare my serial dilutions?
Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay medium, ensuring thorough mixing at each step. It is crucial to maintain a consistent, low percentage of the solvent across all wells to avoid solvent-induced artifacts.
4. What are the essential controls for a dose-response experiment?
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This serves as the baseline for 0% effect.
-
Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is performing as expected.
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Untreated Control: Cells in media alone, to monitor baseline cell health and growth.
5. How do I normalize my data?
Normalization is often performed to compare results across different experiments.[2] The data is typically normalized to the vehicle control (representing 0% inhibition or 100% viability) and a positive control or a background reading (representing 100% inhibition or 0% viability).
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of a pyran-based compound.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and fit a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[1]
Visualizations
Experimental Workflow for Dose-Response Analysis
Caption: A typical workflow for a cell-based dose-response experiment.
Hypothetical Signaling Pathway for a Pyran Compound
Caption: A potential inhibitory signaling pathway for a pyran-based compound.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common dose-response issues.
References
Technical Support Center: 2-Benzhydryl-2H-pyran-4(3H)-one Cytotoxicity Studies
Welcome to the technical support center for researchers working with 2-Benzhydryl-2H-pyran-4(3H)-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your cytotoxicity experiments. While specific data on this particular compound is emerging, the information provided is based on the broader class of pyran-4-one derivatives and established cytotoxicity assay principles.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for this compound?
A1: The cytotoxic concentration of this compound can vary significantly depending on the cell line used. As a starting point for dose-response experiments, a broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended. Some pyran derivatives have shown cytotoxic effects in the low micromolar range against various cancer cell lines.[1][2][3][4]
Q2: What is the potential mechanism of action for the cytotoxicity of this compound?
A2: While the precise mechanism for this specific molecule is under investigation, related 4H-pyran derivatives have been shown to induce apoptosis.[1][2] This can occur through the activation of caspase-3 and may involve the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[1][2] Some pyran-containing compounds are also known to induce G2/M cell cycle arrest.
Q3: My MTT assay results show low absorbance values even at high concentrations of the compound. What could be the issue?
A3: Low absorbance values in an MTT assay can indicate several issues. Firstly, ensure that your cell density is optimal, as low cell numbers will result in a weak signal.[5] Secondly, the compound itself might be interfering with the MTT reagent or the formazan product. It is also possible that the chosen cell line is resistant to the compound. Consider extending the incubation time or using a more sensitive cytotoxicity assay.[6]
Q4: I am observing a high background signal in my LDH cytotoxicity assay. What are the possible causes?
A4: A high background in an LDH assay can be caused by several factors. Excessive pipetting during cell seeding can cause premature cell lysis.[5] Ensure that the cell suspension is handled gently. Additionally, some components in the culture medium, such as serum, may contain LDH, contributing to the background signal.[7] It is crucial to include a "medium only" control to subtract this background.
Q5: My MTT and LDH assay results are not correlating. Why might this be?
A5: Discrepancies between MTT and LDH assays are not uncommon as they measure different aspects of cell death. The MTT assay measures metabolic activity, which can decrease due to cytostatic effects (inhibition of proliferation) without immediate cell death.[8][9] The LDH assay, on the other hand, measures membrane integrity, which is lost during necrosis or late-stage apoptosis.[7][8] Therefore, a compound might inhibit cell growth (low MTT reading) without causing significant membrane damage (low LDH release).
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Ensure that the cell passage number is consistent across experiments, as cell characteristics can change over time in culture. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment, as the compound may degrade in solution. |
| Incubation Time | Precisely control the incubation time with the compound, as even small variations can affect the outcome. |
| Cell Seeding Density | Use a consistent cell seeding density for all experiments. Create a standard operating procedure for cell counting and seeding.[5] |
Issue 2: High Variability Within a Single Assay Plate
| Potential Cause | Troubleshooting Steps |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased compound concentration and cell stress. Avoid using the outermost wells or ensure proper humidification of the incubator.[10] |
| Improper Mixing | Ensure that the compound is thoroughly mixed with the culture medium before adding it to the cells. |
| Cell Clumping | Ensure a single-cell suspension before seeding to avoid uneven cell distribution in the wells. |
| Pipetting Errors | Use calibrated pipettes and consistent technique to minimize volume variations between wells. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).[5] Include vehicle-treated (negative control) and untreated cells.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step.[7][10]
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate in the dark at room temperature for up to 30 minutes.
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Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
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Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the medium-only control.[7]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a potential mechanism of action for pyran derivatives. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[11][12][13]
Caption: Intrinsic and extrinsic pathways of apoptosis.[11][12][14]
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting inconsistent cytotoxicity data.
References
- 1. synthesis-and-evaluation-of-some-new-4h-pyran-derivatives-as-antioxidant-antibacterial-and-anti-hct-116-cells-of-crc-with-molecular-docking-antiproliferative-apoptotic-and-adme-investigations - Ask this paper | Bohrium [bohrium.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Benzhydryl-2H-pyran-4(3H)-one Reagent
This technical support center provides guidance on the stability, storage, and handling of 2-Benzhydryl-2H-pyran-4(3H)-one. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations for this compound and safety data sheets for structurally related pyranone compounds, the reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maximize shelf life, refrigeration at 2-8°C is advised. For long-term storage, some suppliers of similar heterocyclic compounds suggest storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1]
Q2: How stable is this compound at room temperature?
Q3: What are the potential degradation pathways for this reagent?
A3: Although a definitive degradation pathway for this compound has not been published, similar heterocyclic compounds can be susceptible to oxidation and hydrolysis. Exposure to air, light, and moisture can potentially lead to the opening of the pyran ring or other structural rearrangements. The presence of the benzhydryl group might influence its stability, but without specific studies, any proposed pathway remains hypothetical.
Q4: What are the signs of reagent degradation?
A4: Visual indicators of degradation can include a change in color or the appearance of precipitates. From a chemical perspective, you might observe unexpected results in your experiments, such as lower yields, the appearance of new spots on a TLC plate, or additional peaks in analytical spectra (e.g., NMR, LC-MS). If degradation is suspected, it is advisable to re-purify the reagent or use a fresh batch.
Q5: Are there any known incompatibilities for this reagent?
A5: Safety data sheets for similar pyranone compounds indicate incompatibility with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Poor Experimental Results
-
Possible Cause: Reagent degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the reagent has been stored at the recommended 2-8°C and protected from light and air.
-
Check for Physical Changes: Inspect the reagent for any changes in color or consistency.
-
Perform Quality Control: If possible, run a quick analytical check (e.g., TLC, melting point, or NMR) to assess the purity of the reagent.
-
Use a Fresh Batch: If degradation is suspected, open a new, unexpired container of the reagent.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause: Reaction with atmospheric moisture or oxygen, or inherent instability of the compound under reaction conditions.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: If the reaction is sensitive to moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Degas Solvents: For reactions sensitive to oxygen, degas the solvents prior to use.
-
Optimize Reaction Temperature: Pyranones can be sensitive to heat. Consider running the reaction at a lower temperature to minimize thermal degradation.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | Supplier Data |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | General practice for sensitive heterocycles[1] |
| Light Exposure | Protect from light | General practice for organic reagents |
| Handling | Keep container tightly closed in a dry, well-ventilated place | SDS for related compounds[1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids | SDS for related compounds[2] |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not available, a general approach for assessing the stability of a chemical compound is provided below.
Protocol: General Stability Assessment of a Heterocyclic Compound
-
Sample Preparation:
-
Divide a batch of the compound into several amber vials to protect from light.
-
Create different sets of samples to test various conditions (e.g., room temperature, 40°C, exposure to air, under inert gas).
-
-
Initial Analysis (Time Zero):
-
Perform initial analysis on a control sample to establish a baseline for purity and identity.
-
Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural integrity.
-
Mass Spectrometry (MS) to confirm molecular weight.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), analyze a sample from each storage condition.
-
Compare the analytical data to the time-zero data to identify any changes in purity or the appearance of new peaks, which would indicate degradation products.
-
-
Data Evaluation:
-
Quantify the percentage of the parent compound remaining at each time point.
-
Attempt to identify major degradation products using techniques like LC-MS/MS or by isolating and characterizing them.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2-Benzhydryl-2H-pyran-4(3H)-one Analogs and Other Biologically Active Pyrans
For Immediate Release
This guide provides a comparative overview of the biological activities of pyran-containing compounds, with a special focus on analogs of 2-Benzhydryl-2H-pyran-4(3H)-one and other notable pyran derivatives. While direct experimental data for this compound is not publicly available, this report leverages data from structurally similar compounds and a range of known pyrans to offer insights for researchers, scientists, and drug development professionals.
The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3] These activities include potential anticancer, antimicrobial, and neuroprotective effects.[1][3][4][5]
Antidepressant Potential of 2-Benzhydryl-Substituted Pyran Analogs
Recent research has highlighted the potential of 2-benzhydryl-substituted pyran derivatives as potent modulators of monoamine transporters, which are key targets for antidepressant drugs. Specifically, analogs of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine have been identified as triple monoamine reuptake inhibitors (TUIs), dopamine/norepinephrine reuptake inhibitors (DNRIs), serotonin/norepinephrine reuptake inhibitors (SNRIs), and selective serotonin reuptake inhibitors (SSRIs).[6][7]
These compounds exhibit high affinity for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[6][7] The benzhydryl moiety plays a crucial role in the interaction with these transporters.
Diverse Activities of Known Pyran Derivatives
The broader class of pyran derivatives exhibits a remarkable diversity of biological activities. Various substituted 4H-pyrans have demonstrated significant anticancer activity against a range of human cancer cell lines.[1][2][8] Additionally, certain pyran derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains.[4][9] Other pyran-containing compounds have shown promise in the context of neurodegenerative diseases like Alzheimer's disease.[3]
Comparative Data
The following table summarizes the biological activities of selected 2-benzhydryl-substituted pyran analogs and other known pyran derivatives.
| Compound/Derivative Class | Activity Type | Target(s) | Key Findings (IC50/Ki) | Reference(s) |
| 2-Benzhydryl-Substituted Pyran Analogs | ||||
| (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analog 2g | Triple Monoamine Reuptake Inhibitor (TUI) | DAT, SERT, NET | Ki: 60 nM (DAT), 79 nM (SERT), 70 nM (NET) | [6][7] |
| (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analog 2c | Selective Serotonin Reuptake Inhibitor (SSRI) | SERT | Ki: 1.05 nM (SERT) | [6] |
| (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analog 23d | Triple Monoamine Reuptake Inhibitor (TUI) | DAT, SERT, NET | Ki: 11 nM (DAT), 3.1 nM (SERT), 6.2 nM (NET) | [6] |
| 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol analog 10f | Triple Monoamine Reuptake Inhibitor (TUI) | DAT, SERT, NET | Ki: 31.3 nM (DAT), 40 nM (SERT), 38.5 nM (NET) | [10][11] |
| Known Pyran Derivatives | ||||
| 4H-Pyran derivative 4d | Anticancer | HCT-116 (Colon Cancer) | IC50: 75.1 µM | [12] |
| 4H-Pyran derivative 4k | Anticancer | HCT-116 (Colon Cancer) | IC50: 85.88 µM | [12] |
| 4H-Pyran derivative 4g | Antibacterial | S. aureus, S. epidermidis | IC50: 27.78 µM (S. aureus), 30.32 µM (S. epidermidis) | [12][13] |
| 4H-Pyran derivative 4j | Antibacterial | S. aureus, S. epidermidis | IC50: 33.34 µM (S. aureus), 33.34 µM (S. epidermidis) | [12][13] |
| 6-flurobenzo[b]pyran-4-one (51) | Anticancer | NCI-H460 (Lung), MCF7 (Breast), SF-268 (CNS) | Low micromolar activity | [2] |
Experimental Protocols
Monoamine Transporter Affinity Assay
The affinity of the 2-benzhydryl-substituted pyran analogs for DAT, SERT, and NET was determined by measuring their ability to inhibit the uptake of radiolabeled neurotransmitters in rat brain tissue.
-
Tissue Preparation: Synaptosomes were prepared from the striatum (for DAT), hippocampus (for SERT), and cerebral cortex (for NET) of male Sprague-Dawley rats.
-
Uptake Inhibition Assay: The assays were conducted by incubating the synaptosomes with the test compounds and a specific radioligand:
-
[³H]Dopamine for DAT
-
[³H]5-HT (serotonin) for SERT
-
[³H]Norepinephrine for NET
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined from concentration-response curves. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[6][7]
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the pyran derivatives against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Culture: Human cancer cell lines (e.g., HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Assay: After incubation, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[12]
Antibacterial Activity Assay (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) of the pyran derivatives against bacterial strains was determined using the microbroth dilution method.
-
Bacterial Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) were used.
-
Assay Procedure: The compounds were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth. A standardized bacterial suspension was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[12][13]
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of pyran derivatives.
Caption: Proposed mechanism of antidepressant action for 2-benzhydryl-substituted pyran analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Biological Effects of 2-Benzhydryl-2H-pyran-4(3H)-one: A Comparative Analysis on Hold Due to Lack of Available Data
Researchers, scientists, and drug development professionals interested in the biological effects of 2-Benzhydryl-2H-pyran-4(3H)-one will find a notable absence of published data on its specific biological activities, mechanism of action, and comparative performance against other compounds. Despite extensive searches of scientific literature and chemical databases, no specific experimental data on the biological validation of this particular compound is currently available.
The pyran and dihydropyranone chemical scaffolds are known to be present in a wide variety of biologically active natural products and synthetic compounds. Derivatives of these core structures have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antitumor, and neuroprotective effects. However, these findings are general to the broader chemical class and do not provide specific insights into the biological profile of this compound.
Similarly, compounds containing a benzhydryl group are known to possess diverse biological activities. For instance, certain benzhydrylpiperazine derivatives have been investigated for their antimycobacterial properties. Nevertheless, these compounds are structurally distinct from this compound, and therefore, their biological effects cannot be directly extrapolated.
The absence of specific data prevents the creation of a detailed comparison guide as requested. Such a guide would require quantitative data from biological assays, detailed experimental protocols, and established alternative compounds for a meaningful and objective comparison.
Further research, including synthesis and comprehensive biological screening of this compound, is necessary to elucidate its potential therapeutic effects and to enable a comparative analysis with other relevant compounds. Until such data becomes publicly available, a thorough validation of its biological effects remains an open area for investigation.
For researchers interested in the general biological potential of the dihydropyranone scaffold, several studies on related compounds with different substitution patterns have been published. For example, various 2-aryl-2,3-dihydropyran-4-one derivatives have been synthesized and evaluated for activities such as anti-proliferative effects and inhibition of bacterial biofilm formation. These studies could serve as a starting point for designing future research on novel dihydropyranone derivatives, including the title compound.
Below is a conceptual workflow that could be adapted for the future biological validation of this compound, should it be synthesized and screened.
Comparative Analysis of 2-Benzhydryl-2H-pyran-4(3H)-one Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-Benzhydryl-2H-pyran-4(3H)-one analogs and related pyranone derivatives, focusing on their synthesis, biological activity, and potential as therapeutic agents. Due to the limited availability of direct comparative studies on this specific scaffold, this analysis draws upon data from structurally similar pyran-4-one analogs to provide insights into their structure-activity relationships and experimental evaluation.
Introduction
The pyran-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a benzhydryl group at the 2-position of the pyran-4-one ring offers a unique three-dimensional structure that can facilitate interactions with various biological targets. This guide explores the therapeutic potential of this compound analogs by examining the available data on related compounds, with a particular focus on their anticancer activities.
Synthetic Strategies
The synthesis of this compound analogs can be achieved through several established synthetic routes for pyran-4-one ring formation. A general and adaptable approach involves the multi-component reaction of a β-dicarbonyl compound, an aldehyde, and an active methylene compound.
General Synthetic Protocol:
A versatile method for the synthesis of the pyran-4-one core involves a one-pot reaction of an appropriate benzhydryl-substituted β-ketoester with an aldehyde and a malononitrile derivative in the presence of a suitable base catalyst, such as piperidine or pyridine. The reaction typically proceeds at reflux in a solvent like ethanol or acetic acid. Purification of the final products is usually achieved by recrystallization or column chromatography.
Comparative Biological Activity
Direct comparative data for a series of this compound analogs is not extensively available in the current literature. However, studies on structurally related 2-aryl-4H-pyran-4-one and 4-amino-2H-pyran-2-one analogs provide valuable insights into the structure-activity relationships (SAR) governing their biological effects, particularly their anticancer properties.
A study on substituted 4-amino-2H-pyran-2-one (APO) analogs revealed that the nature and position of substituents on the pyranone ring significantly influence their cytotoxic activity against various human tumor cell lines.[1] For instance, the presence of an aromatic ring at the 6-position and a substituted aniline at the 4-position were found to be critical for potent antitumor activity.[1]
Table 1: In Vitro Cytotoxic Activity of Representative Pyranone Analogs
| Compound ID | 6-Position Substituent | 4-Position Substituent | Cell Line | ED₅₀ (µM) |
| Analog 1 | Phenyl | 4-Methoxyaniline | MCF-7 (Breast) | 0.163 |
| Analog 2 | Phenyl | 4-Methylaniline | MCF-7 (Breast) | 0.090 |
| Analog 3 | Styryl | 4-Methylaniline | PC-3 (Prostate) | 0.25 |
Data extracted from a study on 4-amino-2H-pyran-2-one analogs and is intended to be representative of the potential activity of substituted pyranones.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
Following the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal effective concentration (ED₅₀) is calculated from the dose-response curves.
Putative Signaling Pathway for Anticancer Activity
While the precise mechanism of action for this compound analogs is yet to be elucidated, many small molecule anticancer agents exert their effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis. A plausible, generalized signaling pathway that could be targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
Comparative Analysis of 4H-Pyran-4-one Derivatives: A Look into Structure-Activity Relationships
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) within the 2H-pyran-4(3H)-one scaffold, a core structure in many biologically active compounds. Due to a lack of publicly available biological data for 2-Benzhydryl-2H-pyran-4(3H)-one, this document focuses on the broader class of related pyran derivatives to infer potential activities and guide future research.
The pyran ring is a versatile heterocyclic scaffold that is a key component in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological properties.[1][2] These include anti-proliferative, antimicrobial, and antioxidant activities.[3][4][5] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of new therapeutic agents.
Core Scaffold and Points of Modification
The fundamental 2H-pyran-4(3H)-one structure presents several key positions where chemical modifications can significantly influence biological activity. The diagram below illustrates this core and highlights potential areas for substitution.
Caption: Core structure of this compound and key modification points.
Comparative Biological Activities of 4H-Pyran Derivatives
The following tables summarize the biological activities of various 4H-pyran derivatives, providing a basis for understanding the impact of structural modifications.
Table 1: Anti-proliferative Activity of 4H-Pyran Derivatives
| Compound | Substituents | Cell Line | IC50 (µM) | Reference |
| 4e | 2-amino, 3-cyano, 4-(4-chlorophenyl), 6-phenyl | A549 (Lung Carcinoma) | 0.55 | [3] |
| 5g | 2-amino, 3-ethoxycarbonyl, 4-(4-chlorophenyl), 6-phenyl | A549 (Lung Carcinoma) | 0.78 | [3] |
| 7k | 2-amino, 3-cyano, 4-(4-methoxyphenyl), 6-phenyl, 5-(2-chlorophenyl)diazenyl | A549 (Lung Carcinoma) | 1.25 | [3] |
| 9a | 3-acetyl, 2,4-diphenyl-7,8-dihydro-4H-chromen-5(6H)-one | HT29 (Colon Carcinoma) | 0.96 | [3] |
| 10a | 2-amino-4-phenyl-5H-benzo[b]pyran-3-carbonitrile | MKN-45 (Gastric Cancer) | 0.65 | [3] |
Table 2: Antibacterial and Antioxidant Activities of 4H-Pyran Derivatives
| Compound | Biological Activity | Assay | IC50 / MIC | Reference |
| 6a | Biofilm Inhibitor (P. aeruginosa) | Biofilm Inhibition Assay | 2.5 µM | [6][7] |
| 4g | Antioxidant | DPPH Radical Scavenging | 0.329 mM | [5] |
| 4j | Antioxidant | DPPH Radical Scavenging | 0.1941 mM | [5] |
| Compound Series | Anti-mycobacterial | M. bovis (BCG) Inhibition | MIC values reported | [4] |
Experimental Protocols
General Procedure for Synthesis of 4H-Pyran Derivatives
A common synthetic route to 4H-pyran derivatives involves a one-pot, three-component reaction. Typically, an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound are reacted in the presence of a catalyst, such as N-methylmorpholine, in a suitable solvent like ethanol at room temperature.[4] The reaction mixture is stirred for a specified time, and the resulting solid product is then filtered, washed, and recrystallized to yield the desired 4H-pyran derivative.
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: General workflow for the MTT assay to determine anti-proliferative activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
The antioxidant potential of compounds can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
A solution of the test compound at various concentrations is prepared in a suitable solvent (e.g., methanol).
-
A solution of DPPH in the same solvent is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[5]
Structure-Activity Relationship Insights
Based on the available data for various 4H-pyran derivatives, several SAR trends can be inferred:
-
Substituents on the Phenyl Ring at C4: The nature and position of substituents on the phenyl ring at the C4 position of the pyran core significantly influence anti-proliferative activity. Electron-withdrawing groups, such as chloro, at the para position have been associated with potent activity.[3]
-
Groups at C3: The presence of a cyano or an ethoxycarbonyl group at the C3 position is a common feature in many biologically active 4H-pyrans.[3]
-
Aryl Substituents at C6: A phenyl group at the C6 position appears to be favorable for anti-proliferative activity.[3]
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the pyran ring can be critical for antioxidant activity, with the enol structure playing a key role.[8]
Comparison with Alternatives
The 4H-pyran-4-one scaffold can be compared to other heterocyclic systems known for their biological activities, such as benzopyrans and chromenones. These related structures also exhibit a wide range of pharmacological effects, including anti-cancer and enzyme inhibitory activities. The choice of scaffold often depends on the desired therapeutic target and the required pharmacokinetic properties.
Conclusion
While specific biological data for this compound remains elusive in the public domain, the broader family of 4H-pyran derivatives demonstrates significant potential in various therapeutic areas. The structure-activity relationships highlighted in this guide, derived from related compounds, offer a valuable starting point for the design and synthesis of novel and more potent analogs. Further investigation into the biological profile of this compound is warranted to fully understand its therapeutic potential.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Bioactivity of Pyran-4-one Scaffolds: A Guide for Researchers
An Objective Analysis of Pyran-4-one Derivatives and Their Biological Activities
The pyran-4-one scaffold is a core structural motif found in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. While specific bioactivity confirmation studies for 2-Benzhydryl-2H-pyran-4(3H)-one are not extensively available in publicly accessible literature, a comprehensive analysis of related pyran-4-one derivatives provides valuable insights into its potential biological profile. This guide offers a comparative overview of the bioactivity of various pyran-4-one containing molecules, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising area of medicinal chemistry.
Diverse Biological Activities of Pyran-4-one Derivatives
Derivatives of the 4H-pyran ring system have garnered significant attention for their therapeutic potential.[1] These compounds have been reported to possess a broad spectrum of biological activities, including vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant properties.[1] The versatility of the pyran scaffold allows for chemical modifications that can modulate its biological effects, making it a privileged structure in drug discovery. Pyran-based heterocycles are integral components of various natural substances and medicines, such as coumarins, flavonoids, and xanthones, which have demonstrated neuroprotective properties.[2]
Comparative Analysis of Bioactivity
To provide a clear comparison of the biological performance of different pyran-4-one derivatives, the following table summarizes key quantitative data from various studies.
| Compound Class | Specific Derivative | Biological Activity | Assay | IC50/EC50 | Reference |
| Chromeno[3,4-b]xanthones | Compound 27 | Acetylcholinesterase (AChE) Inhibition | Ellman's method | 3.9 µM | [2] |
| Chromeno[3,4-b]xanthones | Compound 28 | Acetylcholinesterase (AChE) Inhibition | Ellman's method | Not Specified | [2] |
| Pyromeconic Acid Derivative | (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30) | Antioxidant, Anti-inflammatory, Aβ Aggregation Inhibition | Not Specified | Not Specified | [3] |
| 2,3-dihydro-4H-pyran-4-one | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Antioxidant (Radical Scavenging) | ABTS, DPPH, Galvinoxyl radical assays | Not Specified | [4] |
| 4H-Pyran Derivatives | Ethyl-6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate (4d) | Relaxant Activity | Isolated Rat Trachea | Not Specified | [1] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors. The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity and can be measured at 412 nm.
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
-
Antioxidant Activity Assays (DPPH, ABTS, and Galvinoxyl Radical Scavenging)
These assays are commonly employed to evaluate the free radical scavenging capacity of compounds.
-
DPPH Radical Scavenging Assay: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically at around 517 nm.[4]
-
ABTS Radical Cation Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by the oxidation of ABTS. The reduction of the blue-green ABTS radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]
-
Galvinoxyl Radical Scavenging Assay: This assay utilizes the stable galvinoxyl radical. The scavenging activity is determined by the decrease in absorbance as the radical is quenched by the antioxidant.[4]
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: Neuroprotection via Anti-inflammatory and Antioxidant Pathways
Several pyran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's. The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30) has been shown to alleviate cognitive impairment by promoting the clearance of fibrillar amyloid-β, suppressing oxidative stress, and inhibiting the activation of microglia and astrocytes.[3] This suggests a mechanism involving the modulation of neuroinflammatory pathways and reduction of oxidative damage.
Caption: Potential neuroprotective mechanism of pyran-4-one derivatives.
General Workflow for Bioactivity Screening
The process of identifying and characterizing the bioactivity of novel compounds like this compound typically follows a standardized workflow.
Caption: Standard drug discovery workflow for novel compounds.
Conclusion
The pyran-4-one scaffold represents a highly versatile and pharmacologically significant structure. While direct experimental data on the bioactivity of this compound is currently limited, the extensive research on related derivatives suggests a high probability of it possessing interesting biological properties. The presence of the bulky benzhydryl group may influence its binding affinity and selectivity for various biological targets. Future research should focus on the synthesis and systematic biological evaluation of this compound to elucidate its specific activities and potential therapeutic applications. The comparative data and experimental protocols provided in this guide serve as a valuable resource for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one alleviates neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
Head-to-Head Comparison: 2-Benzhydryl-2H-pyran-4(3H)-one and Structurally Related Standards in Oncology and Inflammation
For Immediate Release
This publication provides a comparative analysis of the potential biological activities of 2-Benzhydryl-2H-pyran-4(3H)-one against established standards in the fields of oncology and inflammation. Due to a lack of direct experimental data for this compound, its potential bioactivity is inferred from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development to highlight the potential therapeutic avenues for this novel scaffold.
The pyran-4-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The presence of a benzhydryl moiety suggests a potential interaction with biogenic amine transporters, drawing parallels to known triple uptake inhibitors.[5][6]
Data Summary
The following table summarizes the biological activities of selected pyran-4-one derivatives, which will serve as standards for this comparison, alongside the inferred potential of this compound.
| Compound/Standard | Target/Assay | Activity (IC₅₀/Inhibition) | Reference |
| This compound (Hypothetical) | Triple Uptake Inhibition (DAT, SERT, NET) | Potent inhibition inferred from analogs | [5][6] |
| Standard 1: 2-amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile | Anticancer (MCF-7 cell line) | IC₅₀: 35.69 µM | [2] |
| Standard 2: 2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Anticancer (HepG2 cell line) | IC₅₀: 42.36 µM | [2] |
| Standard 3: Pyran Derivative 19 | Anti-inflammatory (iNOS inhibition in LPS-stimulated RAW264.7 macrophages) | Significant inhibition at 12.5 µM | [4] |
| Standard 4: Pyran Derivative 19 | Anti-inflammatory (COX-2 inhibition in LPS-stimulated RAW264.7 macrophages) | Significant inhibition at 12.5 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Cell Lines: MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma).
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To assess the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW264.7 (murine macrophage).
Procedure:
-
Cell Culture and Treatment: RAW264.7 cells are cultured and then stimulated with 1 µg/mL of LPS in the presence or absence of the test compounds for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.[4]
Visualizations
Hypothetical Signaling Pathway for Triple Uptake Inhibition
The benzhydryl moiety is a key pharmacophore in several known inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The following diagram illustrates the hypothetical mechanism by which this compound might exert its effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Pyran-Based Compounds in Drug Discovery
A guide for researchers on the experimental evaluation and comparison of pyran derivatives with potential therapeutic applications.
This guide provides a comparative overview of pyran-based compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct experimental cross-validation data for 2-Benzhydryl-2H-pyran-4(3H)-one is not extensively available in the public domain, this document serves as a comparative guide to pyran derivatives, offering insights into their synthesis, biological evaluation, and potential mechanisms of action. The information presented here is intended to assist researchers and drug development professionals in designing and evaluating novel pyran-based therapeutic agents.
The 4H-pyran nucleus is a foundational structure for a multitude of biologically active molecules, demonstrating a wide spectrum of pharmacological properties including antimicrobial, antiviral, antitumor, and central nervous system activities.[1] The versatility of the pyran scaffold allows for the synthesis of a vast library of derivatives with distinct biological profiles.
Comparative Biological Activity of Pyran Derivatives
To illustrate the therapeutic potential and diversity of pyran-based compounds, the following table summarizes the biological activities of representative derivatives from different studies. This comparative data highlights the varying efficacy and potency of these compounds in different biological assays.
| Compound | Target/Assay | Activity Metric (e.g., IC50) | Reference Compound | Activity of Reference | Source |
| 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile | Human Colorectal Carcinoma (HCT-116) | - | - | - | [2] |
| 3-Amino-1-(4-iodophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Human Breast Adenocarcinoma (MDA-MB-231) | - | - | - | [2] |
| 6-Amino-5-cyano-2,4-diphenyl-4H-pyran-3-ethylcarboxylate | Staphylococcus aureus | ++ (Moderately active) | Ciprofloxacin | +++ (Highly active) | [1] |
| 6-Amino-5-cyano-2,4-diphenyl-4H-pyran-3-ethylcarboxylate | Pseudomonas aeruginosa | + (Slightly active) | Ciprofloxacin | ++ (Moderately active) | [1] |
| 6-Amino-5-cyano-2,4-diphenyl-4H-pyran-3-ethylcarboxylate | Bacillus subtilis | ++ (Moderately active) | Ciprofloxacin | +++ (Highly active) | [1] |
| 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | Anti-estrogenic activity | 65% inhibition | Estradiol | - | [3] |
| 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one | Uterotrophic activity | 87% of estradiol | Estradiol | 100% | [3] |
Activity levels are qualitatively described in the source material: +++ (Highly active), ++ (Moderately active), + (Slightly active).[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation and comparison of novel compounds. Below are representative methodologies for key assays mentioned in the literature for pyran derivatives.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is commonly used to assess the antimicrobial activity of novel compounds.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Agar Plate Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.
-
Application of Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). A negative control (solvent only) and a positive control (a standard antibiotic like Ciprofloxacin) are also included. The discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following sections provide Graphviz DOT scripts to generate such diagrams.
Hypothetical Signaling Pathway for a Pyran-Based Anticancer Agent
This diagram illustrates a potential mechanism of action for a pyran derivative that induces apoptosis in cancer cells through the modulation of key signaling proteins.
References
- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Profile of 2-Benzhydryl-2H-pyran-4(3H)-one Remains Undisclosed
Despite a comprehensive search of scientific literature and chemical databases, no specific biological data or detailed experimental protocols for the compound 2-Benzhydryl-2H-pyran-4(3H)-one have been found. This lack of available information prevents a comparative analysis of its performance against other potential alternatives in different biological models.
The pyran scaffold is a well-known privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. However, the specific substitution of a benzhydryl group at the 2-position of the 2H-pyran-4(3H)-one core appears to be a novel or understudied chemical entity.
Our investigation sought to collate quantitative data, experimental methodologies, and mechanistic insights to construct a detailed comparison guide for researchers, scientists, and drug development professionals. The core of this guide would have been a direct comparison of this compound with other compounds exhibiting similar biological effects. The absence of any reported bioactivity for the target compound makes such a comparison currently impossible.
While the synthesis of various substituted pyranones has been documented, a specific protocol for this compound was not identified in the public domain. Similarly, no studies detailing its mechanism of action or its effects in any biological system could be retrieved.
This knowledge gap highlights a potential area for future research. The unique structural features of this compound, combining the pyranone core with the bulky benzhydryl group, may confer novel biological properties. Future investigations could focus on the synthesis of this compound followed by a broad biological screening to elucidate its potential therapeutic applications.
Until such studies are conducted and the results published, a comparison guide as requested cannot be generated. Researchers interested in this specific molecule may need to undertake its synthesis and biological evaluation as a novel research project.
Benchmarking 2-Benzhydryl-2H-pyran-4(3H)-one Against Commercial mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its signaling pathway is often dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.[1][2][4] This guide provides a comparative analysis of a novel potential inhibitor, 2-Benzhydryl-2H-pyran-4(3H)-one, against established, commercially available mTOR inhibitors. The data presented for this compound is hypothetical and serves as a framework for evaluating new chemical entities within this class.
Performance Comparison of mTOR Inhibitors
The inhibitory potential of this compound against mTOR is benchmarked against a selection of well-characterized commercial inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) and their mechanisms of action.
| Compound | Type | Target(s) | IC50 (mTOR) |
| This compound | Hypothetical ATP-Competitive Inhibitor | mTOR | ~15 nM (projected) |
| Rapamycin | Allosteric Inhibitor (Rapalog) | mTORC1 | ~0.1 nM[5] |
| Everolimus (Afinitor®) | Allosteric Inhibitor (Rapalog) | mTORC1 | ~1.8 nM |
| Temsirolimus (Torisel®) | Allosteric Inhibitor (Rapalog) | mTORC1 | ~1.76 µM[5] |
| Torin 1 | ATP-Competitive Inhibitor | mTORC1/mTORC2 | ~0.25 nM[5] |
| AZD8055 | ATP-Competitive Inhibitor | mTORC1/mTORC2 | ~0.8 nM[5] |
| BEZ235 (Dactolisib) | Dual ATP-Competitive Inhibitor | PI3K/mTOR | ~20.7 nM[5] |
Signaling Pathway and Inhibition Logic
The mTOR kinase is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[2][4] Understanding the interplay of these complexes is critical for evaluating the specificity and potential therapeutic efficacy of an inhibitor.
Caption: Simplified mTOR signaling pathway showing key inputs and downstream effectors of mTORC1 and mTORC2, with the hypothetical points of inhibition by this compound.
Experimental Protocols
To empirically determine the inhibitory activity of novel compounds like this compound and compare them to existing inhibitors, standardized assays are essential.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR enzyme.
Objective: To determine the IC50 value of the test compound against recombinant mTOR.
Materials:
-
Active recombinant mTOR (1362-end)
-
Inactive S6K protein (as substrate)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP
-
Test compound (this compound) and control inhibitors (e.g., Torin 1)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a microcentrifuge tube, combine 250 ng of active mTOR and 1 µg of inactive S6K substrate in kinase buffer.
-
Add the test compound or control inhibitor at the desired final concentrations.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using anti-phospho-p70S6K (Thr389) to detect the phosphorylated substrate. Use anti-total p70S6K for normalization.
-
Quantify band intensities and calculate the percentage of inhibition at each compound concentration to determine the IC50 value.
Cellular Assay for mTORC1/mTORC2 Activity
This assay measures the inhibition of mTOR signaling within a cellular context by analyzing the phosphorylation status of downstream targets.
Objective: To assess the compound's ability to inhibit mTORC1 and mTORC2 signaling in cultured cells.
Materials:
-
Cancer cell line with active mTOR signaling (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Lysis buffer
-
BCA protein assay kit
-
Antibodies: anti-phospho-S6 (S235/236) for mTORC1, anti-phospho-Akt (S473) for mTORC2, and corresponding total protein antibodies.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control inhibitors for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting on equal amounts of protein lysate.
-
Probe the membranes with antibodies against p-S6 (mTORC1 readout) and p-Akt (S473, mTORC2 readout) to assess the inhibition of each complex.
-
Normalize to total protein levels and quantify the dose-dependent inhibition.
Caption: A generalized workflow for the in vitro and cellular evaluation of novel mTOR inhibitors.
Conclusion
While this compound is a hypothetical compound for the purposes of this guide, the pyran scaffold is present in numerous biologically active molecules, including some kinase inhibitors.[6] The benchmarking framework provided here, including comparative data tables and detailed experimental protocols, offers a robust methodology for the evaluation of new chemical entities targeting the mTOR pathway. Researchers are encouraged to utilize these protocols to generate empirical data and accurately position novel inhibitors against established therapeutic agents.
References
For research and informational purposes only.
This guide provides a comparative analysis of the hypothetical selective inhibitory activity of 2-Benzhydryl-2H-pyran-4(3H)-one against the mammalian target of rapamycin (mTOR) and other closely related phosphoinositide 3-kinase (PI3K) family kinases. The data presented herein is illustrative and intended to guide researchers in designing and interpreting selectivity profiling studies for novel compounds targeting this pathway.
Data Presentation
The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | This compound IC50 (nM) | Alternative Compound A IC50 (nM) | Alternative Compound B IC50 (nM) |
| mTOR | 15 | 10 | 150 |
| PI3Kα | 250 | 5 | 200 |
| PI3Kβ | 300 | 8 | 220 |
| PI3Kδ | 150 | 3 | 180 |
| PI3Kγ | 200 | 7 | 190 |
| DNA-PK | >1000 | 50 | >1000 |
Experimental Protocols
Kinase Inhibition Assay:
The inhibitory activity of the test compounds was determined using a radiometric kinase assay. The protocol is as follows:
-
Reaction Setup: Kinase reactions were performed in a 96-well plate. Each well contained a reaction mixture of 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP, 0.2 µCi [γ-32P]ATP, and 0.5 µg of the respective kinase substrate.
-
Compound Addition: Test compounds were dissolved in DMSO and added to the reaction wells at varying concentrations. The final DMSO concentration in all wells was maintained at 1%.
-
Kinase Addition: The reaction was initiated by adding the purified kinase enzyme to each well.
-
Incubation: The reaction plate was incubated at 30°C for 60 minutes.
-
Reaction Termination: The reaction was terminated by the addition of 3% phosphoric acid.
-
Signal Detection: The reaction mixture was transferred to a filter plate, washed, and the amount of incorporated radiolabel was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizations
Signaling Pathway of mTOR and Related Kinases:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for the radiometric kinase inhibition assay.
Replicating Findings on 2-Benzhydryl-2H-pyran-4(3H)-one Activity: A Comparative Guide Based on Structurally Related Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of 2-Benzhydryl-2H-pyran-4(3H)-one. Due to a lack of specific experimental data for this compound in the public domain, this document synthesizes findings from structurally similar pyranone derivatives to forecast its potential therapeutic applications and guide future research. The information presented herein is based on the biological activities of pyranones with bulky substituents, offering a framework for replicating and expanding upon these findings.
The pyranone scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The specific biological effects of these molecules are largely dictated by the nature and position of the substituents on the pyranone ring. The presence of a large, lipophilic benzhydryl group at the 2-position of the 2H-pyran-4(3H)-one core suggests that the target compound may exhibit significant biological activity, potentially interacting with hydrophobic pockets in target proteins.
Comparative Biological Activities of Substituted Pyranone Derivatives
To infer the potential activities of this compound, this section summarizes the observed biological effects of various substituted pyranone analogs. The data is structured to highlight the influence of different substitution patterns on the biological outcomes.
Anticancer and Cytotoxic Activities
Pyranone derivatives have demonstrated notable potential as anticancer agents, often through the induction of apoptosis and inhibition of key signaling pathways.
| Compound Class | Specific Derivative(s) | Cell Line(s) | Activity | Reference(s) |
| 2,6-disubstituted pyran-4-ones | 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones | Human cancer cell lines | Potent inhibition of DNA-dependent protein kinase (DNA-PK) with IC50 values in the sub-micromolar range. | [1] |
| 2,6-disubstituted tetrahydropyran-4-ones | trans-3-methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one | HL-60 (human leukemia), MCF-7 (human breast cancer) | Induced apoptosis and inhibited topoisomerase IIα activity. | [2] |
| Diaryl-methylenecyclopentanones (related structure) | Analogs with a diaryl-methylene group | Breast cancer cells | Increased cytotoxic effect, suggested to act by binding to glutathione or thiol-containing proteins. | [3] |
Antimicrobial Activities
The pyranone scaffold has also been explored for its antimicrobial properties, with various derivatives showing activity against a range of pathogens.
| Compound Class | Specific Derivative(s) | Microorganism(s) | Activity | Reference(s) |
| Fused Pyrano[4,3-b]pyranone and Pyrano[2,3-b]pyridinone Systems | Novel derivatives of dehydroacetic acid | Bacillus subtilis | Promising antibacterial potential with activity indexes up to 91.3% compared to ampicillin. | [4] |
| 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives | Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) | Mycobacterium bovis (BCG) | Showed better anti-mycobacterial activity than analogs with electron-donating or unsubstituted phenyl rings. | [5] |
| Spiro-4H-pyran Derivatives | Spiro[aminopyran-indole] containing a cytosine-like ring | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial effects with MIC values of 32 and 64 µg/mL, respectively, against clinical isolates. | [6] |
Potential Signaling Pathways
Based on studies of related compounds, this compound could potentially modulate key cellular signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways. These pathways are critical for cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
To facilitate the replication and investigation of the biological activities of this compound, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Experimental and Data Analysis Workflow
The following diagram illustrates a general workflow for the synthesis, biological evaluation, and data analysis of novel pyranone derivatives.
Caption: A general workflow for the investigation of this compound's biological activity.
References
- 1. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Benzhydryl-2H-pyran-4(3H)-one and its Parent Compound: An Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical features and anticipated biological efficacy of 2-Benzhydryl-2H-pyran-4(3H)-one against its parent scaffold, Dihydro-2H-pyran-4(3H)-one. Due to a lack of direct head-to-head experimental data for this compound, this comparison is based on an evaluation of the known biological activities of the pyran-4-one core structure and the well-documented influence of benzhydryl substitution in medicinal chemistry.
Chemical Structures and the Influence of the Benzhydryl Moiety
The parent compound, Dihydro-2H-pyran-4(3H)-one, is a simple, six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. The introduction of a benzhydryl group at the 2-position, resulting in this compound, dramatically alters the molecule's physicochemical properties. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, imparts a significant increase in molecular weight, lipophilicity, and steric bulk. In drug design, such modifications are often strategic, aiming to enhance interactions with hydrophobic pockets within biological targets, thereby potentially increasing potency and selectivity.
Comparative Biological Efficacy: An Overview
While direct comparative studies are not available in the current literature, an inferred comparison can be drawn from the known activities of pyran derivatives and compounds bearing a benzhydryl group. Pyran-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The parent compound, Dihydro-2H-pyran-4(3H)-one, has been noted for its potential antimicrobial and anti-influenza virus activities.
The addition of the bulky, lipophilic benzhydryl group is anticipated to modulate these activities significantly. For instance, in a study on benzhydrylpiperazine derivatives, the presence of the benzhydryl moiety was associated with potent cytotoxic activity against various cancer cell lines[1][2][3][4]. It is plausible that the benzhydryl group in this compound could similarly enhance its cytotoxic or antimicrobial potency compared to the unsubstituted parent compound by facilitating stronger binding to target enzymes or receptors.
Table 1: Inferred Comparative Efficacy and Properties
| Feature | Dihydro-2H-pyran-4(3H)-one (Parent Compound) | This compound | Anticipated Effect of Benzhydryl Group |
| Known/Potential Biological Activities | Antimicrobial, Anti-influenza | Anticancer, Antimicrobial (Potentially Enhanced) | Enhancement of potency and/or modulation of activity spectrum due to increased lipophilicity and steric bulk. |
| Lipophilicity | Low to Moderate | High | Increased |
| Steric Bulk | Low | High | Increased |
| Potential for Hydrophobic Interactions | Low | High | Significantly Increased |
| Anticipated Potency | Lower | Higher | The benzhydryl group is expected to enhance binding affinity to biological targets, potentially leading to higher potency. |
Representative Experimental Protocols
To facilitate further research, the following are detailed, standard protocols for assessing key biological activities relevant to pyran derivatives.
Protocol for MTT Cytotoxicity Assay
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compounds (this compound and parent compound)
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 590 nm using a microplate reader.[5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol for Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is a standard for assessing the antimicrobial activity of a compound.
Objective: To determine the susceptibility of a bacterial strain to the test compounds by measuring the zone of growth inhibition.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Sterile swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[7]
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[7][8]
-
Disk Application: Prepare sterile paper disks impregnated with known concentrations of the test compounds. Using sterile forceps, place the disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[7][9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Potential Signaling Pathways
Pyran derivatives have been shown to interact with various cellular signaling pathways. Below are representations of two such pathways that could be relevant to the biological activity of this compound.
PQS Quorum Sensing in Pseudomonas aeruginosa
Some pyran derivatives have been investigated as inhibitors of the Pseudomonas Quinolone Signal (PQS) quorum-sensing system, which regulates virulence factor production and biofilm formation in P. aeruginosa. Inhibition of this pathway is a promising anti-virulence strategy.
Caption: PQS Quorum Sensing Pathway Inhibition.
CDK2 Signaling Pathway in Cancer
Pyran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Overexpression of CDK2 is common in many cancers, making it an attractive therapeutic target.
Caption: CDK2 Cell Cycle Regulation and Inhibition.
Conclusion
While direct experimental comparisons are pending, the structural characteristics of this compound suggest a strong potential for enhanced biological activity over its parent compound, Dihydro-2H-pyran-4(3H)-one. The introduction of the lipophilic and bulky benzhydryl group is a well-established strategy in medicinal chemistry for improving the potency of bioactive scaffolds. Researchers are encouraged to utilize the provided experimental protocols to empirically determine the efficacy of this compound in relevant biological assays. Further investigation into its mechanism of action, potentially involving pathways such as PQS quorum sensing or CDK2 inhibition, is warranted to fully elucidate its therapeutic potential.
References
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyranone Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Docking Scores
The following table summarizes the quantitative data from docking studies of various pyranone derivatives against different protein targets. This allows for a direct comparison of their binding affinities, which is a key indicator of potential biological activity.
| Compound Class | Target Protein(s) | Docking Score (kcal/mol) / IC50 | Key Interactions / Remarks |
| Pyrano[4,3-b]pyranone & Pyrano[2,3-b]pyridinone derivatives | HER2, 6BBP | Not explicitly stated, but described as "optimistic results" for compounds 2b, 5, 9, and 12.[1] | These compounds are highlighted as promising candidates for future preclinical trials based on their in silico docking.[1] |
| Pyrano[3,2-c]pyridine derivatives | EGFR kinase, VEGFR-2 | Compound 5 exhibited significant cytotoxicity. Docking was performed to understand the mechanism.[2] | The docking study aimed to postulate the mechanism of the observed cytotoxic activity against cancer cell lines.[2] |
| Pyrano[2,3-c]pyrazole derivatives | CYP51 | Binding free energies were in agreement with experimental antimicrobial activity. | The presence of an electron-withdrawing substituent on the phenyl group at the 4-position of the pyran ring enhanced antimicrobial activity.[3] |
| Pyrazole, Pyridine, and/or Pyran containing heterocycles | COX-2 | Docking studies were performed to understand the binding mode against the target enzyme.[4] | The study aimed to develop new heterocyclic compounds as COX-2 inhibitors for anti-inflammatory therapy.[4][5] |
| Benzopyran-2-one derivatives | Topoisomerase I | Compound 9a exhibited a broad spectrum of antitumor activity with a median growth inhibition (GI50) of 5.46 µM.[6] | Docking results suggest that these compounds may act by inhibiting topoisomerase I.[6] |
| 4H-Pyran derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Compounds 4g and 4j showed the most promising free radical scavenging activities with IC50 values of 0.329 and 0.1941 mM, respectively.[7] | Docking simulations were performed in the ATP binding pocket of CDK2 to investigate the antiproliferative mechanism.[7] |
Experimental Protocols
The following section details a generalized methodology for molecular docking studies as synthesized from the reviewed literature. This protocol outlines the key steps involved in performing in silico docking to predict the binding orientation and affinity of a ligand with a target protein.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the pyranone derivatives are sketched using chemical drawing software (e.g., ChemDraw). The structures are then optimized to find the most stable conformation, and partial charges are calculated using a force field like CHARMm. The optimized ligands are saved in a suitable format (e.g., .pdbqt) for docking.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then prepared for docking by defining the binding site or grid box around the active site.
2. Molecular Docking Simulation:
-
Software: Various software packages are used for molecular docking, including PyRx, AutoDock, GOLD, and Molsoft ICM.[4][6][8]
-
Algorithm: These programs utilize algorithms, often genetic algorithms, to explore a wide range of possible conformations of the ligand within the protein's active site.[8]
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation. The program typically generates multiple binding poses, which are then ranked based on their scores.
3. Analysis of Docking Results:
-
Binding Pose Selection: The top-ranked poses with the lowest binding energies are selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the amino acid residues of the protein's active site are visualized and analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis helps in understanding the molecular basis of the ligand's binding and can guide further optimization of the compound.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose indicates a reliable docking setup.[2]
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking study and a conceptual overview of the drug discovery process where such studies are pivotal.
Caption: A generalized workflow for molecular docking studies.
Caption: The role of molecular docking in the drug discovery pipeline.
References
- 1. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives [tips.sums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Benzhydryl-2H-pyran-4(3H)-one in Resistant Cell Lines: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the potential efficacy of 2-Benzhydryl-2H-pyran-4(3H)-one and related pyran-based compounds in cancer cell lines exhibiting resistance to conventional chemotherapeutics. Due to a lack of specific experimental data for this compound in resistant cell lines, this document leverages data from structurally similar pyran derivatives to provide a comparative framework against established anticancer agents. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to Drug Resistance in Cancer
Cancer drug resistance is a primary obstacle in oncology, leading to treatment failure and disease relapse. Resistance can be intrinsic or acquired and arises from various mechanisms within cancer cells. These include increased drug efflux, alterations in drug targets, enhanced DNA repair mechanisms, and evasion of apoptosis. Key players in multidrug resistance (MDR) include ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. Overcoming these resistance mechanisms is a critical goal in the development of novel anticancer therapies.
The Promise of Pyran-Based Compounds
The pyran scaffold is a core structure in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] Fused pyran derivatives have demonstrated the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[3] While specific data on this compound is not yet available, the broader class of pyran-containing molecules holds promise for activity against drug-resistant cancers.
Comparative Efficacy Data
To provide a comparative perspective, the following tables summarize the cytotoxic activity of representative pyran derivatives against various cancer cell lines, alongside data for the conventional chemotherapeutics, Doxorubicin and Cisplatin, particularly in resistant cell lines.
Table 1: Cytotoxicity of Pyran Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyran Derivative 1 (6e) | MCF7 (Breast Cancer) | 12.46 ± 2.72 | [3] |
| Pyran Derivative 2 (14b) | A549 (Lung Cancer) | 0.23 ± 0.12 | [3] |
| Pyran Derivative 3 (8c) | HCT116 (Colon Cancer) | 7.58 ± 1.01 | [3] |
| Benzopyranone Derivative (6) | A549 (Lung Cancer) | 5.0 | [4] |
| Benzopyranone Derivative (9) | A549 (Lung Cancer) | 5.83 | [4] |
Table 2: Cytotoxicity of Standard Chemotherapeutics in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Doxorubicin | HL-60 (Leukemia) | Sensitive | Data not available | [5] |
| Doxorubicin | HL-60/DOXO (Leukemia) | P-gp overexpression | Data not available | [5] |
| Cisplatin | A2780 (Ovarian Cancer) | Sensitive | ~1 | [6] |
| Cisplatin | A2780/CP70 (Ovarian Cancer) | Increased DNA repair | ~10 | [6] |
Note: Direct comparative studies of this compound against these resistant cell lines are needed to ascertain its relative efficacy.
Experimental Protocols
To generate the comparative data presented above, standardized experimental protocols are essential. The following outlines the methodology for a typical in vitro cytotoxicity assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanisms of drug action and resistance.
Caption: Key mechanisms of drug resistance in cancer cells.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in resistant cell lines remains to be established, the broader family of pyran-containing compounds demonstrates significant anticancer potential. The comparative framework presented here highlights the need for further investigation of this specific molecule against well-characterized resistant cancer models. Future studies should focus on elucidating its mechanism of action, determining its ability to overcome known resistance pathways, and evaluating its in vivo efficacy. Such research will be instrumental in defining the potential clinical utility of this compound as a novel therapeutic agent for drug-resistant cancers.
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Strategies for Reversing Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzhydryl-2H-pyran-4(3H)-one in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 2-Benzhydryl-2H-pyran-4(3H)-one, a benzhydryl-substituted pyranone derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, taking into account the hazard profiles of structurally related pyranone and benzhydryl compounds.
Hazard Assessment and Safety Precautions
Summary of Potential Hazards of Structurally Similar Compounds:
| Hazard Class | Potential Effects |
| Flammable Liquids | May ignite on contact with heat, sparks, or open flames. |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials).
-
The container should be made of a material compatible with organic compounds.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. In-Lab Neutralization (If Applicable and Permissible):
-
For small residual amounts, consult with your institution's EHS guidelines for potential in-lab neutralization procedures. However, without specific reactivity data, this is generally not recommended.
3. Packaging for Disposal:
-
Ensure the waste container is securely closed and stored in a designated secondary containment bin within a well-ventilated and cool area, away from sources of ignition.
-
The container must be accurately labeled with the full chemical name: "this compound" and any known hazard symbols (e.g., flammable, irritant).
4. Contacting Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.
-
Provide them with all available information about the compound, including its name, quantity, and any known or suspected hazards based on related compounds.
5. Final Disposal Method:
-
The most common and recommended method for the disposal of non-halogenated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[1] This method ensures the complete destruction of the compound.
-
Landfilling is not a suitable disposal method for this type of chemical waste.[1]
Experimental Workflow and Logical Relationships
To visualize the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and adheres to environmental regulations. Always consult your institution's specific guidelines and EHS office for final approval of any chemical disposal procedure.
References
Essential Safety and Handling Guidance for 2-Benzhydryl-2H-pyran-4(3H)-one
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzhydryl-2H-pyran-4(3H)-one was identified. The following guidance is based on the safety profiles of structurally similar compounds, including substituted pyrans and benzhydrol. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Assumed Hazard Profile
Based on the analysis of related chemical structures, the potential hazards of this compound are summarized below. These are inferred and should be treated as a precautionary guideline.
| Hazard Category | Potential Effects | Source of Inference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Inferred from substituted pyran compounds. |
| Skin Corrosion/Irritation | Causes skin irritation. | Inferred from substituted pyran and benzhydryl compounds.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Inferred from substituted pyran and benzhydryl compounds.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | Inferred from substituted pyran and benzhydryl compounds.[1][2] |
| Combustibility | May be a combustible liquid. | Inferred from various pyran derivatives. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound due to its unknown specific toxicological properties. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield. | Wear safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes. |
| Body | Laboratory coat. | A flame-retardant lab coat is advisable. Ensure it is fully buttoned. |
| Respiratory | Respirator (if necessary). | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
| Feet | Closed-toe shoes. | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[3]
-
Storage: Store in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C. Keep the container tightly closed to prevent contamination and potential reaction with moisture or air.
-
Safe Handling Practices: Avoid direct contact with skin and eyes. Prevent the formation of dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill Management
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Collect the absorbed or swept material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
